Product packaging for Astragalin(Cat. No.:CAS No. 480-10-4)

Astragalin

カタログ番号: B1665802
CAS番号: 480-10-4
分子量: 448.4 g/mol
InChIキー: JPUKWEQWGBDDQB-QSOFNFLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Kaempferol 3-O-beta-D-glucoside is a kaempferol O-glucoside in which a glucosyl residue is attached at position 3 of kaempferol via a beta-glycosidic linkage. It has a role as a trypanocidal drug and a plant metabolite. It is a kaempferol O-glucoside, a monosaccharide derivative, a trihydroxyflavone and a beta-D-glucoside. It is a conjugate acid of a kaempferol 3-O-beta-D-glucoside(1-).
Astragalin has been reported in Persicaria muricata, Camellia sinensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1665802 Astragalin CAS No. 480-10-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKWEQWGBDDQB-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017739
Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-10-4
Record name Astragalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTRAGALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Provenance of Astragalin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Botanical Sources, Quantification, and Associated Molecular Pathways of a Promising Bioactive Flavonoid

Astragalin (Kaempferol-3-O-β-D-glucoside), a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. These include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, positioning it as a molecule of interest for drug development and nutraceutical applications. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its quantification, and a visualization of the key signaling pathways it modulates.

Prominent Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of medicinal and edible plants, with its concentration varying depending on the species, the part of the plant utilized, and the geographical origin. Below is a curated summary of notable botanical sources.

High-Content Sources
  • Cuscuta chinensis Lam. (Chinese Dodder): The seeds of this parasitic plant are a particularly rich source of this compound, containing 29–34% of the total phenolic content. This makes it a prime candidate for targeted extraction.

  • Moringa oleifera Lam. (Moringa): The leaves of the moringa tree are another significant source of this compound. Quantitative analysis has shown a high concentration of this flavonoid in its leaf extracts.

  • Astragalus membranaceus (Fisch.) Bge. (Astragalus): The root of this plant, a staple in traditional Chinese medicine, contains notable amounts of this compound.

Other Significant Botanical Sources

This compound has also been isolated from a diverse array of other plants, including but not limited to:

  • Leaves: Persimmon (Diospyros kaki), Lotus (Nelumbo nucifera), Mulberry (Morus alba), and Eucommia ulmoides.

  • Flowers: Rhododendron mucronulatum, Chinese Rose (Rosa chinensis), and Paulownia tomentosa.

  • Seeds: Green tea (Camellia sinensis).

  • Other Plant Parts: The American pokeweed (Phytolacca americana) and the fern Phegopteris connectilis. It is also found in common beans (Phaseolus vulgaris) and sea buckthorn (Hippophae rhamnoides).

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from various studies.

Plant SpeciesPlant PartThis compound ContentReference
Moringa oleiferaLeaf Extract5914.70 ± 260.36 µg/g
Rhododendron mucronulatumFlowers2.67 mg/g
Rhododendron mucronulatum for. albiflorumFlowers2.96 mg/g
Nyctanthes arbor-tristisLeavesup to 0.25 ± 0.01% (dry weight)
Justicia spicigeraAerial Parts113.10 ± 15.06 mg/100 g (dry powder)
Cyanthillium cinereumAerial Parts Extract245.72 ± 8.81 µg/g
Cuscuta chinensisSeeds29-34% of total phenolics

Methodologies for Extraction and Quantification

The accurate quantification of this compound from complex plant matrices requires robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed methods for this purpose.

Extraction Protocols

1. Conventional Solvent Extraction (Maceration and Soxhlet):

This is a widely used technique for the extraction of flavonoids.

  • Principle: The plant material is soaked in a solvent (e.g., ethanol, methanol) to dissolve the target compounds. Soxhlet extraction is a continuous version of this process, which allows for a more efficient extraction.

  • General Protocol:

    • The dried and powdered plant material is placed in a flask or a Soxhlet extractor.

    • An appropriate solvent (e.g., 80% ethanol) is added.

    • The mixture is either left to macerate for a specified period with occasional agitation or heated under reflux in the Soxhlet apparatus.

    • The resulting extract is filtered and concentrated under reduced pressure.

2. Supercritical Fluid Extraction (SFE):

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

  • Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Its solvating power can be tuned by changing the pressure and temperature.

  • Example Protocol for Justicia spicigera:

    • Pressure: 300 bar

    • Temperature: 60°C

    • Co-solvent: 1.0 mL/min of 99.5% ethanol

    • CO2 flow rate: 5 mL/min

    • Extraction Time: 180 min

Quantification Protocols

1. High-Performance Liquid Chromatography (HPLC-UV):

  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase. The separated compounds are then detected by a UV detector.

  • Example Protocol for Moringa oleifera leaf extract:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

    • Detection: UV detector set at 267 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from this compound standards.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

  • Principle: UPLC offers higher resolution and faster analysis times compared to HPLC. The separated compounds are then ionized and detected by a mass spectrometer, providing a high degree of sensitivity and selectivity.

  • General Workflow:

    • The plant extract is injected into the UPLC system.

    • This compound is separated on a sub-2 µm particle column.

    • The eluent is introduced into the mass spectrometer.

    • This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB NFkB_IkBa->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits Inflammatory_Genes_n Inflammatory Genes NFkB_n->Inflammatory_Genes_n Induces Transcription DNA

Caption: this compound's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. This compound has been observed to modulate this pathway.

MAPK_Pathway Stress_Signal Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK ERK ERK MAPKKK->ERK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Inhibits Phosphorylation This compound->p38 This compound->JNK This compound->ERK

Caption: Modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a ubiquitous flavonoid with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, offering quantitative data to aid in the selection of promising candidates for extraction. The outlined experimental protocols for extraction and quantification provide a foundation for researchers to develop and validate their own methodologies. Furthermore, the visualization of the key signaling pathways modulated by this compound offers insights into its mechanisms of action at the molecular level. Further research is warranted to fully elucidate the therapeutic potential of this multifaceted natural compound.

An In-depth Technical Guide to Astragalin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalin (Kaempferol-3-O-β-D-glucoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal and edible plants.[1][2][3] As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids.[3] Extensive research has highlighted its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer properties.[1] These therapeutic effects are attributed to its ability to modulate numerous molecular targets and signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, complete with detailed experimental methodologies and visual representations of its mechanisms of action to support further research and drug development endeavors.

Chemical Structure and Identification

This compound is structurally characterized as the 3-O-glucoside of kaempferol. A β-D-glucopyranose moiety is attached to the hydroxyl group at the C3 position of the kaempferol backbone.

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms Kaempferol-3-O-glucoside, Kaempferol 3-O-β-D-glucopyranoside
CAS Number 480-10-4
Chemical Formula C₂₁H₂₀O₁₁
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChI Key JPUKWEQWGBDDQB-QSOFNFLRSA-N

Physicochemical and Spectroscopic Properties

This compound presents as a yellow solid powder. Its physicochemical properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and for the design of suitable formulations.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 448.38 g/mol
Melting Point 223-229 °C
Boiling Point 823.2 ± 65.0 °C (Predicted)
Density 1.79 ± 0.1 g/cm³ (Predicted)
pKa 6.20 ± 0.40 (Predicted)
LogP 1.950 (Estimated)
Solubility Data
SolventSolubilityReference
Water Slightly soluble (<1 mg/mL)
DMSO ≥44.8 mg/mL; up to 90 mg/mL (200.72 mM)
DMF 30 mg/mL
Ethanol 12 mg/mL (26.76 mM)
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

TechniqueData
UV-Vis Spectroscopy The UV-Vis spectrum is used to study electronic transitions and is characteristic of the flavonoid structure.
Infrared (IR) Spectroscopy IR spectroscopy helps identify functional groups based on their vibrational frequencies.
Nuclear Magnetic Resonance (NMR) ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework, confirming the structure and stereochemistry.
Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological effects, primarily attributed to its anti-inflammatory and antioxidant activities. It modulates several key signaling pathways involved in cellular homeostasis and disease pathogenesis.

Anti-Inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). This is achieved primarily through the downregulation of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), IKK phosphorylates IκBα, leading to its degradation. This releases NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and p65, thereby blocking NF-κB's nuclear translocation and subsequent inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

This compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical cascade in the inflammatory process. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli, leading to a reduction in the expression of inflammatory mediators.

MAPK_Pathway cluster_mapk Stimulus Inflammatory Stimuli (e.g., LPS) ERK p-ERK Stimulus->ERK JNK p-JNK Stimulus->JNK p38 p-p38 Stimulus->p38 AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Inflammation Inflammatory Response (Cytokines, iNOS, COX-2) AP1->Inflammation Upregulates This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

This compound downregulates the MAPK signaling cascade.
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging a variety of free radicals, including superoxide anions and hydroxyl radicals. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This antioxidant capacity helps protect cells from oxidative stress, a key factor in many chronic diseases.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, such as the leaves of Morus alba or the aerial parts of Chenopodium album. A general workflow involves extraction, fractionation, and chromatographic purification.

Isolation_Workflow start Plant Material (e.g., Dried Leaves) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) concentration->fractionation column_chroma Column Chromatography (Silica Gel) fractionation->column_chroma purification Further Purification (Prep-HPLC or Prep-TLC) column_chroma->purification end Pure this compound (>95% purity) purification->end identification Structural Identification (NMR, MS, UV) end->identification

General workflow for the isolation of this compound.

Methodology: Isolation from Chenopodium album

  • Extraction: Defat powdered aerial parts of the plant with hexane. Subsequently, extract the defatted material with ethanol using a Soxhlet apparatus.

  • Fractionation: Concentrate the ethanolic extract under reduced pressure. Partition the residue between ethyl acetate and water. The flavonoid glycosides will preferentially move to the ethyl acetate phase.

  • Column Chromatography: Concentrate the ethyl acetate fraction and apply it to a silica gel column. Elute the column with a solvent system such as ethyl acetate:methanol:water (e.g., 15:1.25:1 v/v/v).

  • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light.

  • Purification: Combine fractions containing the target compound. Further purify using preparative TLC or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Identification: Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H-NMR, MS, IR, UV) and by comparison with a certified reference standard.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the radical scavenging activity of compounds.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol. A standard antioxidant, such as Trolox or Ascorbic Acid, is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound, the standard, or methanol (as a blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC₅₀ Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Calculation: Quantify the nitrite concentration (a stable product of NO) using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential, underpinned by its well-documented anti-inflammatory and antioxidant properties. Its ability to modulate critical cellular signaling pathways like NF-κB and MAPK makes it a compelling candidate for the development of novel drugs targeting a range of inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full pharmacological landscape of this compound and translate its promising bioactivities into clinical applications. Further research, including structural optimization and in-depth in vivo studies, is warranted to fully realize its therapeutic value.

References

The Biosynthesis of Astragalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Astragalin (kaempferol-3-O-β-D-glucoside) is a naturally occurring flavonoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, from the initial phenylpropanoid pathway to the final glycosylation step. This document details the enzymatic reactions, intermediate compounds, and regulatory aspects of this pathway. Furthermore, it presents a compilation of quantitative data on key enzymes, detailed experimental protocols for the study of this pathway, and visual diagrams to facilitate a comprehensive understanding of the biosynthesis of this important secondary metabolite.

Introduction

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. Among these, the flavonol this compound has garnered significant scientific interest due to its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is fundamental for its targeted production through metabolic engineering in plants or microbial systems, as well as for the quality control of herbal medicines. This guide aims to provide a comprehensive technical resource for researchers working on the biosynthesis of this compound and related flavonoids.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, which is then modified to produce the aglycone kaempferol. The final step involves the glycosylation of kaempferol to yield this compound.

Phenylpropanoid Pathway: The Entry Point

The journey to this compound begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA, which serves as a key precursor for flavonoid biosynthesis.

Flavonoid Biosynthesis: Formation of the Kaempferol Aglycone

The formation of the kaempferol skeleton proceeds through the following enzymatic steps:

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is the first committed step in flavonoid biosynthesis.

  • Chalcone Isomerase (CHI): Naringenin chalcone is cyclized by CHI to produce the flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

  • Flavonol Synthase (FLS1): Finally, FLS1, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Glycosylation: The Final Step to this compound

The biosynthesis of this compound is completed by the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT) . Several UGTs have been identified that can perform this reaction, with varying substrate specificities and efficiencies.

Astragalin_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol FLS1 FLS1 DHK->FLS1 Kae Kaempferol UGT UGT Kae->UGT UDP_Glc UDP-Glucose UDP_Glc->UGT This compound This compound PAL->Cin C4H->pCou _4CL->pCouCoA CHS->NarC CHI->Nar F3H->DHK FLS1->Kae UGT->this compound

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for some of the enzymes involved, as reported in the literature. It is important to note that these values can vary depending on the plant species, experimental conditions, and protein purification methods.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

Plant Species Substrate Km (µM) Vmax (pkat/mg) Reference
Medicago sativa p-Coumaroyl-CoA 1.6 ± 0.2 1.8 ± 0.1 [1]
Petunia hybrida p-Coumaroyl-CoA 2.1 -

| Arabidopsis thaliana | p-Coumaroyl-CoA | 0.8 | - | |

Table 2: Kinetic Parameters of Flavanone 3-Hydroxylase (F3H)

Plant Species Substrate Km (µM) Reference
Petunia hybrida Naringenin 5.0
Malus domestica Naringenin 6.2

| Vitis vinifera | Naringenin | 3.8 | |

Table 3: Kinetic Parameters of Flavonol Synthase (FLS)

Plant Species Substrate Km (µM) Reference
Arabidopsis thaliana Dihydrokaempferol 2.5
Citrus unshiu Dihydrokaempferol 45

| Zea mays | Dihydrokaempferol | 58 | |

Table 4: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) for Kaempferol

Plant Species (Enzyme) Substrate Km (µM) Reference
Glycine max (UGT78K1) Kaempferol 12.5
Arabidopsis thaliana (UGT78D2) Kaempferol 8.9

| Vitis vinifera (VvGT1) | Kaempferol | 15.0 | |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Enzymes from Plant Tissues

Objective: To extract active enzymes involved in the flavonoid biosynthesis pathway from plant material.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, and 2% (w/v) polyvinylpyrrolidone (PVP).

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Grind 1-2 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a pre-chilled tube and add 5-10 mL of ice-cold extraction buffer.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Use the crude extract immediately for enzyme assays or store at -80°C for later use.

Enzyme Activity Assays

4.2.1. Chalcone Synthase (CHS) Activity Assay

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA spectrophotometrically.

Materials:

  • Crude enzyme extract

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0)

  • Substrate solution: 50 µM p-coumaroyl-CoA and 100 µM malonyl-CoA in assay buffer.

  • Spectrophotometer

Procedure:

  • Pre-warm the spectrophotometer to 30°C.

  • In a cuvette, mix 900 µL of the substrate solution with 100 µL of the crude enzyme extract.

  • Immediately measure the increase in absorbance at 370 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone (ε = 29,000 M-1cm-1).

4.2.2. UDP-Glycosyltransferase (UGT) Activity Assay

Principle: The activity of UGT is determined by measuring the formation of this compound from kaempferol and UDP-glucose using HPLC.

Materials:

  • Crude enzyme extract

  • Assay Buffer: 0.1 M Tris-HCl (pH 7.5)

  • Substrate solution: 100 µM kaempferol and 1 mM UDP-glucose in assay buffer.

  • Methanol (for reaction termination)

  • HPLC system with a C18 column

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the substrate solution with 50 µL of the crude enzyme extract.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of methanol.

  • Centrifuge at 12,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of this compound produced.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in plant extracts or enzyme assay samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

  • A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

Procedure:

  • Prepare a standard curve using authentic this compound standards of known concentrations.

  • Filter the plant extract or enzyme assay sample through a 0.45 µm syringe filter.

  • Inject 10-20 µL of the sample onto the HPLC column.

  • Monitor the elution at a wavelength of 265 nm or 350 nm.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of this compound in a plant species.

Experimental_Workflow PlantMaterial Plant Material (e.g., leaves, flowers) Extraction Enzyme and Metabolite Extraction PlantMaterial->Extraction GeneExpression Gene Expression Analysis (qRT-PCR) PlantMaterial->GeneExpression EnzymeAssay Enzyme Activity Assays (CHS, F3H, FLS, UGT) Extraction->EnzymeAssay MetaboliteQuant Metabolite Quantification (HPLC/LC-MS) Extraction->MetaboliteQuant DataAnalysis Data Analysis and Pathway Elucidation EnzymeAssay->DataAnalysis MetaboliteQuant->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Figure 2: Experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving enzymes from the general phenylpropanoid and flavonoid pathways. This technical guide provides a foundational understanding of this process, along with practical experimental protocols and quantitative data to aid researchers in their investigations. Further research into the regulatory mechanisms governing this pathway and the identification of novel, highly efficient enzymes will be crucial for the biotechnological production of this valuable bioactive compound.

References

The Antioxidant Potential of Astragalin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin (kaempferol-3-O-glucoside) is a naturally occurring flavonoid found in a variety of plants, including Astragalus membranaceus, tea, and persimmon leaves. It has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. At the core of these therapeutic potentials lies its potent antioxidant activity. This technical guide provides an in-depth analysis of the antioxidant properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antioxidant Activity: Quantitative Analysis

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher efficacy. The following tables summarize the available quantitative data.

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
DPPH Radical Scavenging1.1~2.45
ABTS Radical Scavenging1.1~2.45
Superoxide Radical Scavenging>100>223
Ferric Reducing Antioxidant Power (FRAP)4.0~8.92

Table 2: Comparative In Vitro Antioxidant Activity of this compound and its Derivatives

CompoundAssayIC50 Value (µM)Reference
This compound DPPH Radical Scavenging>100
ABTS Radical Scavenging>100
Superoxide Radical Scavenging>100
Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)-glucoside) DPPH Radical Scavenging27.8
ABTS Radical Scavenging15.4
Superoxide Radical Scavenging18.2
Kaempferol (Aglycone) DPPH Radical Scavenging3.70 ± 0.15 (µg/mL)
ABTS Radical Scavenging3.70 ± 0.15 (µg/mL)

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the cellular stress response.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate this pathway, leading to an increased expression of HO-1 and other antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby enhancing the cellular antioxidant capacity and reducing reactive oxygen species (ROS)-induced damage.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection leads to Antioxidant_Enzymes->Cellular_Protection leads to

This compound activates the Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-oxidant genes. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This inhibitory effect contributes to its antioxidant and anti-inflammatory properties.

NFkB_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades from NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-oxidant Genes NFkB->Gene_Expression induces transcription NFkB_IkB->NFkB releases Inflammation_Oxidative_Damage Inflammation & Oxidative Damage Gene_Expression->Inflammation_Oxidative_Damage leads to

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound or its derivative in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of this compound/Derivative Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound or its derivative and make serial dilutions.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL) and mix thoroughly.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells. The oxidation of DCFH-DA is induced by peroxyl radicals.

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.

  • Loading of Probe and Sample: Remove the culture medium and wash the cells with PBS. Treat the cells with a solution containing DCFH-DA and the this compound/derivative sample for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at an

Astragalin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin, a naturally occurring flavonoid (kaempferol-3-O-β-D-glucoside), has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2] Found in various medicinal plants such as Rosa agrestis and persimmon leaves, this compound exerts its effects through multiple molecular mechanisms, with the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway being a pivotal aspect of its anti-inflammatory action.[1][3][4] This technical guide provides an in-depth analysis of this compound's role in modulating the NF-κB pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This event unmasks the nuclear localization signal on NF-κB, allowing its p65 subunit to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to effectively interrupt this cascade, thereby mitigating the inflammatory response. This guide will explore the specific molecular targets of this compound within the NF-κB pathway and the experimental evidence supporting these findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of NF-κB pathway activation and downstream inflammatory responses, as documented in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on NF-κB Signaling and Inflammatory Mediators

Cell LineStimulantThis compound ConcentrationTargetEffectReference
HCT-116 & HT-29TNF-α (10 ng/mL)10, 50 µMIκBα PhosphorylationDose-dependent inhibition
HCT-116 & HT-29TNF-α (10 ng/mL)10, 50 µMIL-6 mRNA ExpressionDose-dependent suppression
HCT-116 & HT-29TNF-α (10 ng/mL)10, 50 µMIL-8 mRNA ExpressionDose-dependent suppression
J774A.1 MacrophagesLPSNot specifiediNOS, COX-2 ExpressionSignificant reduction
J774A.1 MacrophagesLPSNot specifiedNO ProductionSignificant reduction
HCT116TNF-α (20 ng/mL)80 µg/mLp-IκBα, p-NF-κB p65Inhibition
HCT116-20, 40, 80 µg/mLTNF-α, IL-6 SecretionSignificant reduction

Table 2: In Vivo Effects of this compound on NF-κB Signaling and Inflammation

Animal ModelConditionThis compound DosageTargetEffectReference
Murine Colitis (DSS-induced)ColitisNot specifiedPhosphorylated IκBαReduction in colon mucosa
Murine Colitis (DSS-induced)ColitisNot specifiedIL-6, IL-8, TNF-α mRNADose-dependent reduction in colon mucosa
Murine Mastitis (LPS-induced)MastitisNot specifiedIκBα degradation & phosphorylationInhibition
Murine Mastitis (LPS-induced)MastitisNot specifiedp65 nuclear translocationInhibition
Murine Mastitis (LPS-induced)MastitisNot specifiedTNF-α, IL-6, IL-1β expressionDose-dependent reduction
Colon Cancer Xenograft (Nude mice)Cancer25, 50, 75 mg/kgp-NF-κB, p-NF-κB P65Decreased expression in tumor tissues

Core Signaling Pathway and Experimental Workflow

To visually elucidate the mechanism of action and the methodologies used for its investigation, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TNFR->IKK Complex Activation TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation (P) NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitination IκBα->Ub p65 NF-κB (p65) NF-κB (p50/p65)->p65 Nuclear Translocation This compound This compound This compound->IKK Complex Inhibition This compound->IκBα Prevents Degradation Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA p65->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Pro-inflammatory Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow for Investigating this compound's Effect on NF-κB cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HCT-116, J774A.1) Pre-treatment 2. Pre-treatment with this compound (Various Concentrations) Cell_Culture->Pre-treatment Stimulation 3. Pro-inflammatory Stimulation (e.g., TNF-α, LPS) Pre-treatment->Stimulation Harvesting 4. Cell Harvesting & Lysate Preparation (Whole cell, Nuclear/Cytoplasmic fractions) Stimulation->Harvesting Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65) Harvesting->Western_Blot RT-PCR RT-PCR / qPCR (IL-6, IL-8, TNF-α mRNA) Harvesting->RT-PCR EMSA EMSA (NF-κB DNA Binding Activity) Harvesting->EMSA ELISA ELISA (Cytokine Secretion) Harvesting->ELISA

Caption: Workflow for studying this compound's effect on NF-κB.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.

Western Blot Analysis for IκBα and p65 Phosphorylation and Degradation

This protocol is designed to assess the protein levels of total and phosphorylated IκBα and the p65 subunit of NF-κB.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT-116, HT-29, or J774A.1 macrophages) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50 µM or 20, 40, 80 µg/mL) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for phosphorylation events).

    • Include appropriate controls: untreated cells, cells treated with stimulant alone, and cells treated with this compound alone.

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract. For nuclear translocation studies, use a commercial nuclear and cytoplasmic extraction kit.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (10-12% gel) and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band densities using image analysis software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is then calculated.

Real-Time Reverse Transcription PCR (RT-PCR) for Pro-inflammatory Cytokine mRNA Expression

This method quantifies the mRNA levels of NF-κB target genes.

  • Cell Treatment and RNA Extraction:

    • Follow the cell culture and treatment protocol as described for Western blotting. The stimulation time may need to be extended (e.g., 4-6 hours) to allow for sufficient mRNA transcription.

    • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription and Real-Time PCR:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using a qPCR instrument with SYBR Green or a probe-based assay.

    • Use specific primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The relative gene expression can be calculated using the 2-ΔΔCt method.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of NF-κB in nuclear extracts to a specific DNA probe.

  • Nuclear Extract Preparation:

    • Follow the cell culture and treatment protocol.

    • Prepare nuclear extracts using a commercial nuclear extraction kit.

  • EMSA Procedure:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope.

    • Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or autoradiographic method. A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding activity.

Conclusion

The collective evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its ability to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and DNA binding of NF-κB, positions it as a promising therapeutic candidate for a variety of inflammatory conditions. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds targeting the NF-κB pathway. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

The Impact of Astragalin on the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin (kaempferol-3-O-glucoside) is a naturally occurring flavonoid found in a variety of plants and traditional medicines.[1][2][3] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] A key mechanism underlying these effects is its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the effects of this compound on the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The cascade is typically composed of three sequentially activated kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has been shown to exert its effects by inhibiting the phosphorylation and activation of key components of the MAPK cascade.

Data Presentation: Quantitative Effects of this compound on MAPK Signaling

The following tables summarize the quantitative data on the inhibitory effects of this compound on various components of the MAPK signaling pathway, as reported in the scientific literature.

Table 1: Effect of this compound on MAPK Phosphorylation

Cell TypeStimulusThis compound ConcentrationTarget ProteinObserved EffectReference
MicrogliaLPS5 µg/mLp-AktInhibition
10 µg/mLp-AktInhibition
5 µg/mLp-p38Significant Inhibition
10 µg/mLp-p38Significant Inhibition
5 µg/mLp-ErkSignificant Inhibition
10 µg/mLp-ErkSignificant Inhibition
5 µg/mLp-JNKSignificant Inhibition
10 µg/mLp-JNKSignificant Inhibition
A549 cellsThrombin20 µMp-p38Inhibition
20 µMp-JNKInhibition
20 µMp-ERKInhibition
Knee Osteoarthritis Mice Cartilagep-JNK/JNK ratioReduction
p-p38/p38 ratioReduction
Primary Endometrial Epithelial Cells and Mouse Uterine TissueLeptospirap-p38Inhibition
p-JNKInhibition
p-ERKInhibition
Inflammatory Osteolysis Mouse ModelRANKLp-ERKInhibition
p-JNKInhibition
p-p38Inhibition

Table 2: Effect of this compound on Downstream Inflammatory Mediators

Cell TypeStimulusThis compound ConcentrationMediatorObserved EffectReference
MicrogliaLPS2.5 - 10.0 µg/mLNitric Oxide (NO)Dose-dependent inhibition
LPS2.5 - 10.0 µg/mLiNOS (mRNA and protein)Inhibition
LPSTNF-αSignificant Inhibition
LPSIL-1βSignificant Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effect of this compound on the MAPK signaling cascade.

Cell Culture and Lysis for MAPK Signaling Analysis

This protocol is a general guideline for preparing cell lysates for subsequent analysis by Western blotting or kinase assays.

Materials:

  • Cultured cells (e.g., A549, Microglia)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture dishes or plates and grow to the desired confluency (typically 70-80%). Treat the cells with this compound at various concentrations for the desired duration. Include appropriate vehicle and positive/negative controls.

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 100 µL for a 60 mm dish).

    • Scrape the cells off the dish using a pre-chilled cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Harvesting (Suspension Cells):

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with inhibitors.

  • Lysis and Clarification:

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • For complete lysis and to shear DNA, sonicate the lysate on ice.

    • Clarify the lysate by centrifugation at ≥10,000 x g for 10-20 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Storage: Store the lysates at -80°C for future use.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the steps for detecting the phosphorylation status of ERK, JNK, and p38 following this compound treatment.

Materials:

  • Protein lysates (prepared as described above)

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Electrophoresis apparatus and power supply

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Transfer apparatus (wet or semi-dry)

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, and p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Stripping and Reprobing: To detect total protein levels, the membrane can be stripped of the bound antibodies and reprobed with an antibody against the total form of the protein of interest (e.g., anti-p38). This allows for normalization of the phosphorylated protein signal to the total protein amount.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on MAPK activity.

Materials:

  • Recombinant active MAPK enzyme (e.g., ERK2, JNK1, p38α)

  • Specific substrate for the kinase (e.g., Elk-1 for ERK, c-Jun for JNK, ATF2 for p38)

  • Kinase assay buffer

  • ATP (radioactive [γ-³²P]ATP or non-radioactive for ELISA-based assays)

  • This compound at various concentrations

  • Positive and negative controls

  • Microtiter plates

  • Phospho-specific antibodies (for ELISA-based assays)

  • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA)

Procedure (ELISA-based):

  • Substrate Coating: Coat a microtiter plate with the specific substrate for the kinase of interest and incubate overnight.

  • Blocking: Wash the plate and block the wells to prevent non-specific binding.

  • Kinase Reaction:

    • Add the kinase reaction mixture to each well, containing the kinase assay buffer, recombinant active kinase, and ATP.

    • Add this compound at different concentrations to the respective wells. Include a vehicle control.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection of Phosphorylation:

    • Wash the wells to remove the reaction mixture.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the wells and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity by this compound at each concentration compared to the vehicle control. Determine the IC50 value if possible.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the MAPK signaling cascade and a typical experimental workflow.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase (RTK) Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Phosphorylation This compound This compound This compound->MAPKK Inhibition This compound->MAPK Inhibition GeneExpression Gene Expression (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->GeneExpression

Caption: The MAPK signaling cascade and points of inhibition by this compound.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation with Laemmli Buffer & Heating quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Data Analysis detection->imaging end Results imaging->end

Caption: A typical workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

This compound demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly by reducing the phosphorylation of ERK, JNK, and p38. This modulation of MAPK signaling is a key mechanism underlying its observed anti-inflammatory, neuroprotective, and anti-cancer activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel therapeutics targeting the MAPK pathway. Further research is warranted to fully elucidate the precise molecular interactions between this compound and the components of the MAPK cascade and to translate these preclinical findings into clinical applications.

References

Cardioprotective Benefits of Astragalin Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalin (Kaempferol-3-O-glucoside), a naturally occurring flavonoid, has demonstrated significant potential as a cardioprotective agent in a variety of preclinical models.[1] This technical guide synthesizes the existing scientific literature on the mechanisms through which this compound exerts its beneficial effects on the heart, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. We provide an in-depth review of the key signaling pathways modulated by this compound, detailed experimental protocols for investigating its efficacy, and a compilation of quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cardiovascular therapies.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. The pathological processes underlying many of these conditions, such as myocardial infarction, drug-induced cardiotoxicity, and cardiac hypertrophy, involve complex cascades of oxidative stress, inflammation, and apoptosis.[1] this compound, a flavonoid found in various medicinal plants, has emerged as a promising therapeutic candidate due to its multifaceted pharmacological activities.[1] Preclinical evidence strongly suggests that this compound can mitigate cardiac injury and preserve heart function through the modulation of critical cellular signaling pathways. This guide will explore these mechanisms in detail.

Mechanisms of Cardioprotection

This compound's cardioprotective effects are primarily attributed to its ability to counteract oxidative stress, inflammation, and apoptosis.

Antioxidant Effects

This compound has been shown to bolster the endogenous antioxidant defense system of cardiomyocytes. In models of myocardial ischemia/reperfusion (I/R) injury, pretreatment with this compound significantly increased the activity of superoxide dismutase (SOD) and the ratio of reduced to oxidized glutathione (GSH/GSSG).[1] Concurrently, it reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and intracellular reactive oxygen species (ROS).[1]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to cardiovascular disease. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Studies have shown that in the context of cardiac I/R injury, this compound supplementation leads to a significant reduction in the myocardial levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is largely mediated by the inhibition of the NF-κB signaling pathway.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, plays a crucial role in the loss of cardiomyocytes following cardiac injury. This compound has been found to inhibit apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the activation of caspases that execute cell death.

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are orchestrated through its influence on several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and is central to cardioprotection. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and modulate other downstream targets to enhance cardiomyocyte survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: this compound activates the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological cardiac conditions, NF-κB is often activated, leading to the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby suppressing the expression of inflammatory cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation Promotes Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.
Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for cardioprotective strategies. Cellular stress leads to a disbalance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates caspase-9 and the executioner caspase-3, leading to cell death. This compound shifts this balance by increasing Bcl-2 and decreasing Bax expression, thereby preventing MOMP and subsequent caspase activation.

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Quantitative Data on Cardioprotective Effects

The efficacy of this compound has been quantified in several preclinical models of cardiac injury. The following tables summarize key findings.

Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion (I/R) Injury

ParameterControl GroupI/R GroupI/R + this compound (10 µmol/L)Reference
Infarct Size (%)N/A52.78 ± 3.9823.67 ± 1.98
LDH Release (U/L)BaselineSignificantly IncreasedSignificantly Reduced
CK Release (U/L)BaselineSignificantly IncreasedSignificantly Reduced
MDA LevelBaselineSignificantly IncreasedSignificantly Decreased
SOD ActivityBaselineSignificantly DecreasedSignificantly Increased
TNF-α (pg/mL)~80233.71 ± 16.98101.45 ± 7.04
IL-6 (pg/mL)~70107.70 ± 4.1578.94 ± 4.73
Bax/Bcl-2 RatioBaselineSignificantly IncreasedSignificantly Decreased

Table 2: Effects of Astragaloside IV on Doxorubicin (DOX)-Induced Cardiotoxicity

ParameterControl GroupDOX GroupDOX + Astragaloside IVReference
Left Ventricular Ejection Fraction (LVEF)NormalSignificantly DecreasedSignificantly Improved
Cardiac FibrosisMinimalSignificantly IncreasedSignificantly Reduced
Cardiomyocyte ApoptosisMinimalSignificantly IncreasedSignificantly Reduced
NADPH Oxidase (NOX2/NOX4) ExpressionBaselineSignificantly IncreasedSignificantly Reduced

Note: Some studies utilize Astragaloside IV, a major active component of Astragalus membranaceus, which may have overlapping but distinct properties from this compound.

Table 3: Effects of Astragaloside IV on Pressure Overload-Induced Cardiac Hypertrophy

ParameterSham GroupAortic Banding (AB) GroupAB + Astragaloside IVReference
Heart Weight/Body Weight RatioNormalSignificantly IncreasedSignificantly Reduced
ANP mRNA ExpressionBaselineSignificantly IncreasedSignificantly Reduced
BNP mRNA ExpressionBaselineSignificantly IncreasedSignificantly Reduced
Collagen Accumulation (Fibrosis)MinimalSignificantly IncreasedSignificantly Reduced

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model (Langendorff)
  • Animal Model: Adult male Sprague-Dawley rats are utilized.

  • Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit (K-H) buffer at a constant pressure.

  • Stabilization: Hearts are allowed to stabilize for a period of 20 minutes.

  • Pretreatment: The this compound group is perfused with K-H buffer containing this compound (e.g., 5, 10, or 20 µmol/L) for 10 minutes. The control and I/R groups receive K-H buffer alone.

  • Global Ischemia: Perfusion is stopped for 15 minutes to induce global ischemia.

  • Reperfusion: Perfusion is restored for 45 minutes.

  • Data Collection: Hemodynamic parameters (LVDP, ±dp/dtmax) are continuously monitored. Coronary effluent is collected to measure LDH and CK release. At the end of the experiment, heart tissue is collected for TTC staining (infarct size), TUNEL assay (apoptosis), ELISA (cytokines), and Western blot analysis (signaling proteins).

Doxorubicin (DOX)-Induced Cardiotoxicity Model
  • Animal Model: Male Wistar or C57BL/6J mice are commonly used.

  • DOX Administration: DOX is administered via intraperitoneal (i.p.) injection. A common protocol involves multiple injections to achieve a cumulative dose (e.g., 2.5 mg/kg weekly for 6 weeks, or a total cumulative dose of 15-20 mg/kg).

  • This compound/Astragaloside IV Treatment: The treatment group receives this compound or Astragaloside IV, typically via oral gavage or i.p. injection, either as a pretreatment or concurrently with DOX administration.

  • Monitoring: Body weight and general health are monitored throughout the study.

  • Functional Assessment: At the end of the study period, cardiac function is assessed non-invasively using echocardiography to measure LVEF and fractional shortening (FS).

  • Terminal Analysis: Animals are euthanized, and blood is collected for cardiac biomarker analysis (e.g., troponin). Hearts are harvested for histopathological analysis (H&E for morphology, Masson's trichrome for fibrosis), and molecular analysis (Western blot, qPCR).

Pressure Overload-Induced Cardiac Hypertrophy Model (Aortic Banding)
  • Animal Model: Male C57BL/6J mice are frequently used.

  • Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch. A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a constriction (transverse aortic constriction, TAC). Sham-operated animals undergo the same procedure without the aortic constriction.

  • This compound/Astragaloside IV Treatment: Treatment is typically administered daily via oral gavage starting from the day of surgery for a period of several weeks.

  • Functional Assessment: Echocardiography is performed at baseline and at the end of the study to assess cardiac dimensions, wall thickness, and systolic function.

  • Terminal Analysis: After the treatment period (e.g., 4 weeks), mice are euthanized. Hearts are excised, weighed (to determine the heart weight to body weight ratio), and processed for histology (e.g., wheat germ agglutinin staining for cardiomyocyte size), and molecular analysis for hypertrophic markers (ANP, BNP) and fibrotic markers.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cardioprotective effects of a compound like this compound.

Experimental_Workflow cluster_model 1. Animal Model Induction cluster_treatment 2. Treatment Administration cluster_assessment 3. In-Vivo Assessment cluster_analysis 4. Ex-Vivo Analysis model_select Select Model (e.g., I/R, DOX, TAC) surgery Surgical Procedure / Drug Induction model_select->surgery groups Randomize into Groups (Sham, Vehicle, this compound) surgery->groups treatment Administer this compound (Define Dose & Route) groups->treatment echo Echocardiography (LVEF, FS) treatment->echo ecg ECG (Arrhythmia) treatment->ecg harvest Harvest Heart & Blood echo->harvest histo Histology (Infarct Size, Fibrosis) harvest->histo biochem Biochemistry (CK, LDH, MDA, SOD) harvest->biochem molecular Molecular Biology (Western Blot, qPCR, ELISA) harvest->molecular

Caption: General experimental workflow for preclinical cardioprotection studies.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the cardioprotective potential of this compound. Its ability to modulate key pathways involved in oxidative stress, inflammation, and apoptosis makes it a compelling candidate for further development. Future research should focus on long-term efficacy and safety studies, optimization of delivery methods, and eventual transition to clinical trials to validate these promising preclinical findings in human subjects. The detailed protocols and quantitative data provided herein offer a solid foundation for designing such translational studies.

References

Astragalin for the Prevention of Osteoporosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a progressive skeletal disease characterized by diminished bone mass and microarchitectural deterioration, leading to an increased risk of fracture. Current therapeutic strategies often focus on inhibiting bone resorption but may have limited efficacy in promoting new bone formation. Emerging evidence highlights the potential of natural flavonoids, such as Astragalin (Kaempferol-3-O-glucoside), as dual-action therapeutic agents. This technical guide provides an in-depth review of the current scientific literature on this compound's role in preventing osteoporosis. It details the molecular mechanisms, summarizes quantitative data from key preclinical studies, outlines experimental protocols, and visualizes the involved signaling pathways. This compound has been shown to promote osteoblast differentiation and bone formation while simultaneously inhibiting osteoclastogenesis and bone resorption. Its primary mechanisms involve the modulation of the Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the field of bone biology and drug development.

Introduction

Osteoporosis represents a significant global health challenge, necessitating the exploration of novel therapeutic avenues that can both stimulate bone formation and curtail bone loss.[1] Flavonoids, a class of polyphenolic compounds found in various plants, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic effects.[1] this compound (AG), a bioactive flavonoid, has garnered attention for its potential osteoprotective properties.[2][3][4] Preclinical studies suggest that this compound may be a promising candidate for an anabolic agent in the prevention and treatment of osteoporosis by favorably altering the balance of bone remodeling.

Mechanism of Action: A Dual Role in Bone Homeostasis

This compound exerts a bimodal influence on bone metabolism, actively promoting the activity of bone-forming osteoblasts while concurrently suppressing the differentiation and function of bone-resorbing osteoclasts.

Promotion of Osteoblast Differentiation and Bone Formation

In vitro and in vivo studies have demonstrated that this compound enhances osteogenesis through the activation of key signaling cascades.

  • Activation of BMP and MAPK Signaling Pathways: this compound has been shown to significantly increase the protein levels of Bone Morphogenetic Protein-2 (BMP-2) in pre-osteoblastic cells (MC3T3-E1). BMP-2 is a critical signaling molecule that induces osteoblast differentiation. This leads to the phosphorylation and activation of downstream mediators Smad1/5/9. Concurrently, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by increased phosphorylation of Erk1/2, p38, and JNK. The activation of both the BMP and MAPK pathways converges to upregulate the master osteogenic transcription factor, Runt-related transcription factor 2 (Runx2), which in turn stimulates the expression of crucial osteoblastic marker genes such as alkaline phosphatase (ALP), osteocalcin (OCN), and osteopontin (OPN).

Inhibition of Osteoclastogenesis and Bone Resorption

This compound effectively mitigates bone loss by directly impeding the formation and function of osteoclasts.

  • Inhibition of RANKL-Induced Signaling: The interaction between RANKL and its receptor RANK is the pivotal signaling axis for osteoclast differentiation. This compound has been found to inhibit RANKL-induced osteoclastogenesis from bone marrow macrophages (BMMs). This inhibitory effect is mediated through the negative regulation of the MAPK signaling pathway and the suppression of key transcription factors essential for osteoclast development, including c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). The expression of osteoclast-specific genes, such as Cathepsin K (Ctsk) and Tartrate-resistant acid phosphatase (TRAP, gene Acp5), is consequently downregulated.

  • Modulation of Reactive Oxygen Species (ROS): RANKL-induced osteoclast differentiation is associated with the generation of intracellular ROS, which acts as a second messenger. This compound modulates this process by activating the Nrf2-HO1 signaling pathway, which enhances the cellular antioxidant defense system, thereby reducing ROS levels and inhibiting osteoclast formation.

Quantitative Data from Preclinical Studies

The osteoprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Osteoblastogenesis

Cell Line This compound Concentration Key Quantitative Outcomes Reference

| MC3T3-E1 | 5, 10, 20 µM | - Significantly increased ALP activity and mineralized nodule formation. - Markedly increased mRNA and protein levels of ALP, OCN, OPN, and Runx2. - Significantly elevated protein levels of BMP-2, p-Smad1/5/9, p-Erk1/2, p-p38, and p-JNK. | |

Table 2: In Vitro Efficacy of this compound on Osteoclastogenesis

Cell Line This compound Concentration Key Quantitative Outcomes Reference
Bone Marrow Macrophages (BMMs) Dose-dependent - Inhibited osteoclast formation and bone resorption activity. - Suppressed mRNA and protein expression of NFATc1, c-Fos, Cathepsin K, and TRAP. - Negatively regulated MAPK signaling and reduced intracellular ROS.

| BMMs | 20 µM | - Downregulated mRNA levels of osteoclastogenic biomarkers. | |

Table 3: In Vivo Efficacy of this compound in Animal Models of Osteoporosis

Animal Model This compound Dosage Key Quantitative Outcomes Reference
Ovariectomized (OVX) Mice 5, 10, 20 mg/kg (i.g.) - Significantly increased Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), and Trabecular Number (Tb.N). - Significantly increased osteoblast-related parameters: Bone Formation Rate/Bone Surface (BFR/BS), Mineral Apposition Rate (MAR), Osteoblast Surface/Bone Surface (Ob.S/BS).

| LPS-induced Osteolysis Mice | Not Specified | - Significantly reduced lipopolysaccharide (LPS)-induced bone loss. | |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the cited studies.

In Vitro Osteoblast Differentiation Assay
  • Cell Culture: Mouse pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Osteogenic Induction: To induce differentiation, the culture medium is replaced with an osteogenic induction medium (standard medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate). Cells are treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO).

  • Alkaline Phosphatase (ALP) Activity Assay: After a set period (e.g., 7 days), cells are lysed, and the supernatant is incubated with a p-nitrophenyl phosphate (pNPP) solution. The absorbance is measured at 405 nm to quantify ALP activity, which is then normalized to the total protein content.

  • Mineralization Assay (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), cells are fixed with 4% paraformaldehyde and stained with 1% Alizarin Red S solution (pH 4.2). The stained calcium nodules are then photographed. For quantification, the stain is eluted with 10% cetylpyridinium chloride, and the absorbance is read at 562 nm.

  • Gene and Protein Expression Analysis:

    • RT-qPCR: Total RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed using specific primers for genes such as Alp, Ocn, Opn, and Runx2.

    • Western Blot: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BMP-2, p-Smad1/5/9, Runx2, p-Erk1/2, p-p38, p-JNK, and their total protein counterparts.

In Vitro Osteoclastogenesis Assay
  • Cell Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice. The cell suspension is cultured in α-MEM with 10% FBS and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 24 hours. Non-adherent cells are collected and further cultured with M-CSF to obtain bone marrow macrophages (BMMs).

  • Osteoclast Induction: BMMs are seeded in plates and cultured with M-CSF (50 ng/mL) and RANKL (100 ng/mL) to induce osteoclast differentiation. Cells are simultaneously treated with various concentrations of this compound or vehicle.

  • TRAP Staining: After several days (e.g., 5-7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.

  • Bone Resorption (Pit) Assay: BMMs are seeded on bone-mimicking hydroxyapatite-coated plates and treated with M-CSF, RANKL, and this compound. After a longer culture period (e.g., 9 days), cells are removed, and the resorption pits on the plate surface are visualized and quantified using microscopy.

In Vivo Ovariectomized (OVX) Mouse Model
  • Animal Model Creation: Female mice (e.g., C57BL/6) undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency-related bone loss or a sham operation (control).

  • Treatment Protocol: Following a recovery period to allow for bone loss to establish, OVX mice are randomly assigned to treatment groups. This compound (e.g., 5, 10, 20 mg/kg) or a vehicle is administered daily via oral gavage for a specified duration (e.g., 8 weeks).

  • Bone Analysis:

    • Micro-Computed Tomography (micro-CT): After sacrifice, femurs or tibias are harvested, fixed, and scanned using a high-resolution micro-CT system. Three-dimensional analysis is performed to calculate key bone histomorphometric parameters like BMD, BV/TV, Tb.N, and Tb.Th.

    • Bone Histomorphometry: Tibias are embedded in resin, sectioned, and stained (e.g., Von Kossa staining for mineralized bone and Toluidine Blue for cellular components). Dynamic histomorphometry, involving double calcein labeling before sacrifice, is used to calculate parameters like Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR).

Signaling Pathways and Experimental Visualizations

To elucidate the complex interactions, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Astragalin_Osteoblast_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP2 BMP-2 This compound->BMP2 Upregulates MAPK MAPK (Erk1/2, p38, JNK) This compound->MAPK Activates BMPR BMP Receptor BMP2->BMPR Binds Smad Smad1/5/9 BMPR->Smad Activates pSmad p-Smad1/5/9 Smad->pSmad Phosphorylation Runx2 Runx2 pSmad->Runx2 Upregulates pMAPK p-MAPK MAPK->pMAPK Phosphorylation pMAPK->Runx2 Upregulates Genes Osteogenic Genes (ALP, OCN, OPN) Runx2->Genes Upregulates Formation Osteoblast Differentiation & Bone Formation Genes->Formation Promotes

Caption: this compound promotes osteoblast differentiation via BMP/Smad and MAPK pathways.

Astragalin_Osteoclast_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds This compound This compound This compound->RANKL MAPK MAPK This compound->MAPK Inhibits ROS ROS This compound->ROS Inhibits via Nrf2 TRAF6 TRAF6 RANK->TRAF6 Recruits TRAF6->MAPK Activates TRAF6->ROS Induces NFATc1 NFATc1 / c-Fos MAPK->NFATc1 Activates ROS->NFATc1 Activates Nrf2 Nrf2-HO1 Pathway Genes Osteoclast Genes (TRAP, Ctsk) NFATc1->Genes Upregulates Resorption Osteoclast Differentiation & Bone Resorption Genes->Resorption Promotes

Caption: this compound inhibits RANKL-induced osteoclastogenesis via MAPK and ROS.

OVX_Workflow cluster_setup Phase 1: Model Creation & Treatment cluster_analysis Phase 2: Data Acquisition & Analysis cluster_conclusion Phase 3: Outcome A Female Mice Selection (e.g., C57BL/6, 8 weeks old) B Surgical Procedure: Sham vs. Ovariectomy (OVX) A->B C Post-op Recovery & Bone Loss Period (e.g., 4 weeks) B->C D Treatment Groups Assignment (Sham, OVX+Vehicle, OVX+AG) C->D E Daily Administration (e.g., Oral Gavage for 8 weeks) D->E F Calcein Double Labeling (e.g., Day -10 and Day -2) E->F G Euthanasia & Tissue Harvest (Femurs, Tibias) F->G H Micro-CT Scanning of Femur G->H J Tibial Histology Preparation (Embedding & Sectioning) G->J I 3D Reconstruction & Analysis (BMD, BV/TV, Tb.N, Tb.Th) H->I L Statistical Analysis & Data Interpretation I->L K Static & Dynamic Histomorphometry (MAR, BFR, Ob.S/BS) J->K K->L

Caption: Experimental workflow for the in vivo OVX mouse model study.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for osteoporosis. Its dual-action mechanism—promoting bone formation through the BMP and MAPK pathways while inhibiting bone resorption by suppressing the RANKL signaling cascade—positions it as an attractive candidate for further development. The quantitative data from both cell-based assays and animal models of postmenopausal osteoporosis provide a solid preclinical foundation for its efficacy.

However, it is crucial to acknowledge that the current body of evidence is derived exclusively from preclinical studies. To translate these promising findings to clinical practice, future research must focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Safety and Toxicology: Rigorous, long-term safety and toxicology studies are required to establish a safe dosage range for human use.

  • Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are the essential next step to validate the efficacy and safety of this compound for preventing or treating osteoporosis in human populations.

References

In Silico Exploration of Astragalin's Molecular Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astragalin (kaempferol-3-O-glucoside), a naturally occurring flavonoid found in a variety of medicinal plants, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4] The advent of computational, or in silico, techniques has revolutionized the field of drug discovery by enabling researchers to rapidly screen and characterize the interactions between small molecules like this compound and their potential protein targets at a molecular level. This technical guide provides an in-depth overview of the in silico studies conducted to elucidate the molecular targets of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular targets identified, the methodologies employed, and the key signaling pathways implicated in this compound's therapeutic potential.

Molecular Targets of this compound Identified Through In Silico Studies

A growing body of computational research has identified a diverse range of molecular targets for this compound, spanning various therapeutic areas. These studies primarily utilize molecular docking to predict the binding affinity and orientation of this compound within the active site of a target protein, followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.

Key Therapeutic Areas and Associated Targets:
  • Oncology: In silico studies have positioned this compound as a promising anticancer agent by identifying its interaction with key proteins involved in cancer progression. One such target is Carbonic anhydrase-12 (CA-12) , an enzyme overexpressed in many tumors.[1] Molecular docking and MD simulations revealed that this compound exhibits a high binding affinity for the catalytic region of CA-12. Other identified anticancer targets include Farnesyl diphosphate synthetase (FPPS) and key regulators of the AMPK/mTOR pathway , which is crucial for cancer cell metabolism and proliferation.

  • Metabolic Disorders: For anti-obesity applications, pancreatic lipase has been identified as a significant target. Molecular docking studies have shown that this compound can effectively bind to this enzyme, suggesting a mechanism for reducing fat absorption.

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, Cyclooxygenase-2 (COX-2) has been pinpointed as a potential target for this compound's neuroprotective effects, specifically in mitigating neuroinflammation.

  • Inflammatory Diseases: For rheumatoid arthritis, in silico analysis has identified C-C motif chemokine ligand 28 (CCL28) as a potential target, with this compound showing a strong binding affinity that could inhibit its pro-inflammatory action. The mGluR5 signaling pathway has also been implicated in this compound's potential to alleviate inflammatory pain.

  • Anti-aging and Antioxidant Effects: Computational studies have explored this compound's role in anti-aging by targeting the IGFR/CD38/Sirtuins pathway , highlighting its potential to modulate cellular longevity and combat oxidative stress.

  • Antiviral Activity: In the search for COVID-19 therapeutics, virtual screening and molecular docking have identified several SARS-CoV-2 proteins, including the main protease (Mpro) , RNA-dependent RNA polymerase (RdRp) , and Spike (S) protein , as potential targets for this compound.

Quantitative Data from In Silico Studies

The following tables summarize the quantitative data, primarily binding energies, obtained from various molecular docking studies investigating the interaction of this compound with its molecular targets. Lower binding energy values typically indicate a more favorable and stable interaction.

Target ProteinTherapeutic AreaBinding Energy (kcal/mol)In Silico MethodReference
Carbonic anhydrase-12 (CA-12)AnticancerNot explicitly stated, but noted as having a better docking score than the reference ligandMolecular Docking, MM-GBSA, MD Simulation
Pancreatic LipaseAnti-obesityLower than orlistat (specific value not consistently reported)Molecular Docking, MD Simulation
Human Serum Albumin (HSA)Drug TransportBinding constants in the order of 10⁴ L/molMolecular Docking, MD Simulation
Insulin-like Growth Factor Receptor (IGFR)Anti-aging, Antioxidant-8.5Molecular Docking, MD Simulation
CD38Anti-aging, Antioxidant-8.5Molecular Docking, MD Simulation
SARS-CoV-2 Main Protease (Mpro)Antiviral (COVID-19)-6.90 to -8.70Molecular Docking
Cyclooxygenase-2 (COX-2)Neuroinflammation (Alzheimer's)Not explicitly stated, but identified as a key targetMolecular Docking, MD Simulation
C-C motif chemokine ligand 28 (CCL28)Rheumatoid Arthritis-5.40Molecular Docking
Farnesyl diphosphate synthetase (FPPS)Anticancer-2.72Molecular Docking

Experimental Protocols: A Methodological Overview

The in silico investigation of this compound's molecular targets predominantly follows a standardized workflow that integrates several computational techniques.

Target Identification and Structure Preparation:

The initial step involves identifying potential protein targets based on existing literature or database searches. The three-dimensional structures of these proteins are typically retrieved from the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation:

The 2D or 3D structure of this compound is obtained from chemical databases such as PubChem. The ligand is then prepared by optimizing its geometry and assigning charges to its atoms.

Molecular Docking:

Molecular docking is the core of the in silico analysis, predicting the preferred orientation of this compound when bound to a target protein.

  • Software: Commonly used software includes AutoDock, AutoDock Vina, and Molecular Operating Environment (MOE).

  • Procedure: A grid box is defined around the active site of the target protein. The docking algorithm then explores various conformations of this compound within this grid box, and a scoring function is used to estimate the binding affinity for each conformation. The pose with the lowest binding energy is typically considered the most likely binding mode.

Molecular Dynamics (MD) Simulation:

To assess the stability of the this compound-protein complex predicted by molecular docking, MD simulations are performed.

  • Software: GROMACS and Desmond/Maestro are frequently utilized for MD simulations.

  • Procedure: The docked complex is placed in a simulated physiological environment, typically a box of water molecules with ions to neutralize the system. The simulation then calculates the trajectory of the atoms over time, providing insights into the dynamic behavior and stability of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway involving this compound's molecular targets.

experimental_workflow cluster_prep Preparation cluster_core Core Analysis cluster_analysis Analysis & Validation Target_ID Target Identification (e.g., from PDB) Molecular_Docking Molecular Docking (e.g., AutoDock, MOE) Target_ID->Molecular_Docking Ligand_Prep Ligand Preparation (this compound from PubChem) Ligand_Prep->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS, Desmond) Molecular_Docking->MD_Simulation Binding_Analysis Binding Affinity & Pose Analysis Molecular_Docking->Binding_Analysis Stability_Analysis Stability Analysis (RMSD, RMSF) MD_Simulation->Stability_Analysis

In Silico Drug Discovery Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IGFR IGFR This compound->IGFR Inhibition CD38 CD38 This compound->CD38 Inhibition AMPK AMPK This compound->AMPK Activation mTOR mTOR IGFR->mTOR Activation Sirtuins Sirtuins (e.g., SIRT1, SIRT6) CD38->Sirtuins Inhibition (via NAD+ depletion) AMPK->mTOR Inhibition AMPK->Sirtuins Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Sirtuins->mTOR Inhibition Longevity Cellular Longevity & Stress Resistance Sirtuins->Longevity Promotes

This compound's Interaction with the IGFR/CD38/Sirtuins and AMPK/mTOR Pathways.

Conclusion and Future Directions

In silico studies have proven to be invaluable in rapidly identifying and characterizing the molecular targets of this compound, providing a solid foundation for further experimental validation. The computational evidence strongly suggests that this compound is a multi-target compound with therapeutic potential across a range of diseases, including cancer, metabolic disorders, neurodegenerative conditions, and inflammatory diseases.

Future research should focus on:

  • Experimental Validation: In vitro and in vivo studies are crucial to confirm the interactions and biological activities predicted by computational models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: More sophisticated computational models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships.

  • Lead Optimization: The structural insights gained from in silico studies can guide the design and synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of human diseases.

References

Methodological & Application

High-Yield Extraction of Astragalin from Thesium chinense: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalin (Kaempferol-3-O-glucoside), a flavonoid found in Thesium chinense Turcz., is a compound of significant interest in the pharmaceutical and food industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-aging properties.[1][2][3] This document provides detailed protocols for the high-yield extraction, isolation, and purification of this compound from the whole plant of Thesium chinense. The methodologies outlined are based on established solvent extraction and chromatographic techniques, designed to achieve high recovery and purity of the target compound. Additionally, this guide includes information on the chemical profile of Thesium chinense and the biological signaling pathways associated with this compound's therapeutic effects.

Introduction

Thesium chinense, a perennial parasitic plant, is a known source of various bioactive compounds, with flavonoids being the predominant and characteristic constituents.[3][4] Among these, this compound is a key component with demonstrated therapeutic potential. The development of efficient and scalable extraction and purification processes is crucial for the economic utilization of this plant and for advancing research and drug development efforts centered on this compound. This document presents two optimized protocols for this compound extraction, catering to different laboratory scales and equipment availability.

Chemical Profile of Thesium chinense

Thesium chinense contains a rich array of phytochemicals. Besides flavonoids, the plant is also a source of alkaloids, terpenoids, polysaccharides, and phenolic acids. The major flavonoid components identified include kaempferol and its glycoside, this compound (kaempferol-3-O-glucoside).

Experimental Protocols

Two primary methods for the high-yield extraction of this compound from Thesium chinense are detailed below.

Protocol 1: Ethanol Extraction with Column Chromatography

This protocol focuses on a straightforward solvent extraction followed by column chromatography for purification, resulting in high recovery and purity of this compound.

Materials and Reagents:

  • Dried whole plant of Thesium chinense

  • 80% Ethanol

  • Methanol

  • AB-8 macroporous resin

  • Silica gel for column chromatography

  • Distilled water

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • The dried whole plant of Thesium chinense is ground into a coarse powder.

    • The powdered plant material is extracted with 80% ethanol for 3 hours.

  • Fractionation:

    • The ethanol extract is concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then fractionated on an AB-8 macroporous resin column.

    • Elution is performed sequentially with water, 20% aqueous ethanol, 40% aqueous ethanol, and 80% aqueous ethanol.

  • Isolation:

    • The fractions containing this compound (typically the 40% and 80% ethanol fractions) are collected and combined.

    • The combined fractions are subjected to silica gel column chromatography for the isolation of this compound.

  • Purification:

    • The isolated this compound is further purified by recrystallization with methanol to obtain high-purity crystals.

Quantitative Data Summary

ParameterValueReference
This compound Recovery90%
This compound Purity95%
Protocol 2: Ultrasonic-Assisted Ethanol Extraction with Liquid-Liquid Partitioning

This protocol utilizes ultrasonic assistance to enhance extraction efficiency and employs liquid-liquid partitioning for initial purification.

Materials and Reagents:

  • Dried whole plant of Thesium chinense

  • 85% Ethanol

  • Ethyl acetate

  • Distilled water

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Initial Soaking and Ultrasonic Extraction:

    • The dried whole herb of T. chinense is soaked in 85% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Following soaking, the mixture is subjected to ultrasonic extraction at 60 °C for 2 hours.

  • Filtration and Concentration:

    • The extract is filtered, and the filtrates are combined.

    • The combined filtrate is evaporated using a rotary evaporator to obtain a concentrated extract.

  • Liquid-Liquid Extraction:

    • A portion of the concentrated extract is suspended in water.

    • The aqueous suspension is then extracted with an equal volume of ethyl acetate for 30 minutes.

  • Final Processing:

    • The organic (ethyl acetate) phase is collected, evaporated to dryness, and then freeze-dried to yield the final this compound-rich extract.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_protocol1 Protocol 1: Ethanol Extraction & Column Chromatography p1_start Dried Thesium chinense p1_extraction 80% Ethanol Extraction (3h) p1_start->p1_extraction p1_fractionation Fractionation on AB-8 Resin p1_extraction->p1_fractionation p1_isolation Silica Gel Column Chromatography p1_fractionation->p1_isolation p1_purification Recrystallization (Methanol) p1_isolation->p1_purification p1_end High-Purity this compound p1_purification->p1_end

Caption: Workflow for this compound extraction using Protocol 1.

G cluster_protocol2 Protocol 2: Ultrasonic-Assisted Extraction p2_start Dried Thesium chinense p2_soaking Soaking in 85% Ethanol (24h) p2_start->p2_soaking p2_ultrasonic Ultrasonic Extraction (60°C, 2h) p2_soaking->p2_ultrasonic p2_concentration Filtration & Evaporation p2_ultrasonic->p2_concentration p2_partition Liquid-Liquid Extraction (Ethyl Acetate) p2_concentration->p2_partition p2_end This compound-Rich Extract p2_partition->p2_end

Caption: Workflow for this compound extraction using Protocol 2.

Signaling Pathway Diagram

This compound has been shown to exert anti-aging and antioxidant effects by targeting the IGFR/CD38/Sirtuins signaling pathway. It may also play a role in activating the AMPK pathway.

G cluster_pathway This compound's Anti-Aging & Antioxidant Signaling Pathway This compound This compound IGFR IGFR This compound->IGFR inhibits CD38 CD38 This compound->CD38 inhibits AMPK AMPK Pathway This compound->AMPK activates NAD NAD+ CD38->NAD decreases Sirtuins Sirtuins (SIRT1, SIRT6) AntiAging Anti-Aging Effects Sirtuins->AntiAging Antioxidant Antioxidant Effects Sirtuins->Antioxidant AMPK->NAD increases NAD->Sirtuins activates

Caption: Proposed signaling pathway of this compound.

Conclusion

The protocols detailed in this document provide robust methods for the high-yield extraction and purification of this compound from Thesium chinense. The choice of protocol may depend on the specific requirements of the research, including desired purity, yield, and available equipment. The provided quantitative data and workflow visualizations serve as valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of these methods may be possible based on specific laboratory conditions and analytical capabilities.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Astragalin from Justicia spicigera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicia spicigera, commonly known as Muicle, is a plant traditionally used in Mexican medicine for various ailments.[1] It is a rich source of flavonoids, including astragalin (kaempferol-3-O-glucoside), which has demonstrated a range of biological activities such as antioxidant, anti-inflammatory, and anticancer properties.[2] Supercritical fluid extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as a solvent. This technique offers several advantages over conventional extraction methods, including the use of non-toxic solvents, mild operating temperatures, and selective extraction by modulating pressure and temperature.[3]

These application notes provide detailed protocols for the extraction of this compound from Justicia spicigera using supercritical CO₂ with an ethanol co-solvent, as well as a conventional solvent extraction method for comparison.

Data Presentation: Quantitative Yields of this compound

The following tables summarize the quantitative yields of this compound and a related flavonoid, kaempferitrin, from Justicia spicigera using both supercritical fluid extraction (SFE) and conventional extraction methods.

Table 1: Supercritical Fluid Extraction (SFE) of this compound and Kaempferitrin [2][4]

Pressure (bar)Temperature (°C)Co-solvent (Ethanol) Flow Rate (mL/min)This compound (KG) Yield (mg/100g dry powder)Kaempferitrin (KM) Yield (mg/100g dry powder)
300601.0 (99.5%)56.63 ± 9.02115.08 ± 2.81
--70% Ethanol*79.90 ± 18.03562.71 ± 156.85

Note: The use of 70% ethanol as a co-solvent significantly improved the yield of both compounds compared to 99.5% ethanol under the same optimal pressure and temperature conditions.

Table 2: Conventional Extraction of this compound and Kaempferitrin

Temperature (°C)Extraction Time (min)SolventThis compound (KG) Yield (mg/100g dry powder)Kaempferitrin (KM) Yield (mg/100g dry powder)
7012050% Ethanol113.10 ± 15.06574.20 ± 65.10

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The leaves of Justicia spicigera should be dried to a moisture content of approximately 7-8%.

  • Grinding: The dried leaves are then ground into a powder. An Oster food processor or a similar grinder can be used.

  • Sieving: To ensure a homogenous particle size, the ground powder should be passed through a 60-mesh sieve (250 µm).

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the optimal conditions identified for this compound extraction from Justicia spicigera.

Equipment:

  • Supercritical fluid extraction system

  • High-pressure CO₂ pump

  • Co-solvent pump

  • Extraction vessel

  • Back-pressure regulator

  • Collection vessel

Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO₂)

  • Co-solvent: 70% Ethanol

  • Pressure: 300 bar

  • Temperature: 60 °C

  • CO₂ Flow Rate: 5 mL/min

  • Co-solvent Flow Rate: 1.0 mL/min

  • Extraction Time: 180 minutes

Procedure:

  • Load the ground and sieved Justicia spicigera powder into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (300 bar).

  • Heat the extraction vessel to the set temperature (60 °C).

  • Once the target pressure and temperature are stable, introduce the CO₂ and the 70% ethanol co-solvent at their respective flow rates.

  • Maintain the extraction for 180 minutes.

  • The extract is collected in the collection vessel after depressurization through the back-pressure regulator.

  • After the extraction is complete, flush the system with CO₂ and ethanol to recover any residual extract.

  • The collected extract can then be concentrated and analyzed, for example, by HPLC, to quantify the this compound content.

Conventional Extraction Protocol

This method provides a baseline for comparing the efficiency of the SFE method.

Equipment:

  • Water bath

  • Test tubes with screw caps

  • Volumetric flasks

  • Filter paper

Procedure:

  • Weigh approximately 2.5 g of the dried, powdered Justicia spicigera sample.

  • Place the sample in a 50 mL test tube with a screw cap.

  • Add 25 mL of 50% (by mass) ethanol.

  • Place the tube in a water bath set to 70 °C.

  • Maintain the extraction for 120 minutes.

  • After extraction, allow the mixture to cool and then filter to separate the extract from the solid plant material.

  • The filtrate can then be analyzed for its this compound content.

Visualizations

Experimental Workflow for Supercritical Fluid Extraction

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis p1 Drying of Justicia spicigera leaves p2 Grinding into powder p1->p2 p3 Sieving (250 µm) p2->p3 sfe1 Load sample into extraction vessel p3->sfe1 Prepared Sample sfe2 Pressurize with CO2 (300 bar) sfe1->sfe2 sfe3 Heat vessel (60°C) sfe2->sfe3 sfe4 Introduce CO2 (5 mL/min) and 70% Ethanol (1.0 mL/min) sfe3->sfe4 sfe5 Dynamic Extraction (180 min) sfe4->sfe5 sfe6 Depressurization and Collection sfe5->sfe6 a1 Concentrate Extract sfe6->a1 Crude Extract a2 HPLC Analysis a1->a2 a3 Quantify this compound a2->a3

Caption: Workflow for the supercritical fluid extraction of this compound.

Bioactivities of this compound

Astragalin_Bioactivities cluster_activities Biological Activities This compound This compound antioxidant Antioxidant This compound->antioxidant anti_inflammatory Anti-inflammatory This compound->anti_inflammatory anticancer Anticancer This compound->anticancer neuroprotective Neuroprotective This compound->neuroprotective cardioprotective Cardioprotective This compound->cardioprotective

Caption: Overview of the primary biological activities of this compound.

References

Application Notes & Protocols: Optimization of Pressurized Liquid Extraction for Astragalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Astragalin (kaempferol-3-O-β-D-glucoside) is a naturally occurring flavonoid found in a variety of medicinal plants, including Moringa oleifera and Cuscuta chinensis.[1][2] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[1] Efficiently extracting this compound from its natural sources is a critical step in its development as a therapeutic agent. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a green and efficient extraction technique that utilizes elevated temperatures and pressures to enhance the extraction of bioactive compounds from solid matrices.[3][4] This application note provides a detailed protocol for the optimization of PLE for the extraction of this compound, with a focus on maximizing yield and purity. The methodologies and data presented are based on the optimization of flavonoid extraction from Moringa oleifera leaves, a known source of this compound.

Data Presentation: Optimization of PLE Parameters

The following tables summarize the key parameters and their effects on the yield of total flavonoids, which serves as a proxy for the optimization of this compound, a major flavonoid glycoside. The data is adapted from studies on the PLE of bioactive compounds from Moringa oleifera leaves.

Table 1: Effect of PLE Parameters on Total Flavonoid Content (TFC)

RunTemperature (°C)Pressure (psi)Time (min)Liquid-to-Solid Ratio (mL/g)Total Flavonoid Content (mg Rutin Equivalents/g dw)
11201500105018.75
21501700157019.84
3100130056017.21
41501500106019.53
51201300155018.92
61001700107017.89
7150130057019.11
8120170056018.24
91001500155017.56

Table 2: Optimal Conditions for Maximizing Total Flavonoid Yield from Moringa oleifera Leaves

ParameterOptimal Value
Temperature150 °C
Pressure1700 psi
Extraction Time15 min
Liquid-to-Solid Ratio70 mL/g
SolventDeionized Water
Predicted Total Flavonoid Yield ~20.13 mg Rutin Equivalents/g dw

Data adapted from multi-response surface methodology studies. The use of deionized water as a solvent highlights the "green" aspect of this extraction technique.

Experimental Protocols

This section provides a detailed methodology for the optimization of PLE for this compound extraction and subsequent quantification.

Sample Preparation
  • Plant Material: Obtain dried and powdered plant material rich in this compound (e.g., Moringa oleifera leaves).

  • Grinding: Grind the dried leaves to a fine powder (e.g., <0.5 mm particle size) to increase the surface area for extraction.

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to prevent interference from moisture.

Pressurized Liquid Extraction (PLE) Protocol

This protocol is designed for a standard PLE system.

  • Cell Preparation:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Mix the powdered plant material (e.g., 1 g) with an inert dispersing agent like sand (e.g., in a 1:1 ratio) to prevent clogging.

    • Load the mixture into the extraction cell and place another cellulose filter on top.

  • Setting PLE Parameters:

    • Solvent: While deionized water has shown good results for total flavonoids, ethanol-water mixtures (e.g., 35-50% ethanol) can also be effective.

    • Temperature: Set the temperature within the range of 100-160°C.

    • Pressure: Set the pressure within the range of 1300-1700 psi.

    • Extraction Time: Set the static extraction time between 5 and 20 minutes.

    • Cycles: Program the instrument for 1 to 3 static extraction cycles.

    • Flush Volume: Set the flush volume to 60% of the cell volume.

    • Purge Time: Set the nitrogen purge time to 120 seconds.

  • Extraction Process:

    • Place the sealed extraction cell into the PLE system.

    • Place a collection vial at the outlet.

    • Begin the automated extraction process.

  • Sample Collection and Storage:

    • After the extraction is complete, collect the extract from the vial.

    • Filter the extract through a 0.45 µm syringe filter.

    • Store the extract at -20°C until analysis.

Analytical Methodology: Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 1% acetic acid in water is effective.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 334 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 10-100 µg/mL).

  • Quantification:

    • Inject the prepared standards and the filtered PLE extracts into the HPLC system.

    • Identify the this compound peak in the extracts by comparing the retention time with the standard.

    • Quantify the concentration of this compound in the extracts using the calibration curve.

Mandatory Visualizations

Experimental Workflow for PLE Optimization

PLE_Workflow Plant_Material Plant Material (e.g., Moringa oleifera leaves) Drying Drying Plant_Material->Drying Grinding Grinding to fine powder Drying->Grinding PLE_System PLE System Grinding->PLE_System Extraction Automated Extraction PLE_System->Extraction Parameters Set Parameters: - Temperature - Pressure - Solvent - Time & Cycles Parameters->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification of this compound HPLC->Quantification

Caption: Workflow for the optimization of pressurized liquid extraction of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating various signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB pathway.

Astragalin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines promotes transcription This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.

References

Purifying Astragalin: A Detailed Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the isolation of pure bioactive compounds is a critical step in the discovery pipeline. Astragalin, a flavonoid with significant therapeutic potential, can be effectively purified from various plant sources using column chromatography. This application note provides detailed protocols and quantitative data to guide the purification of this compound, ensuring high purity and yield for downstream applications.

This compound, a glycoside of kaempferol, has been the subject of extensive research due to its anti-inflammatory, antioxidant, and anti-cancer properties. The ability to obtain highly purified this compound is paramount for accurate pharmacological studies and potential therapeutic development. Column chromatography, a widely used technique for the separation of chemical compounds, offers a reliable method for achieving this.

Experimental Protocols

This section outlines detailed methodologies for the purification of this compound using different column chromatography techniques.

Sample Preparation from Plant Material

The initial step in the purification process is the extraction of this compound from its natural source. A general procedure is as follows:

  • Drying and Grinding: The plant material (e.g., leaves, flowers) is dried at room temperature in a shaded and well-ventilated area to preserve the chemical integrity of the flavonoids. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Defatting: The powdered plant material is first defatted using a non-polar solvent like hexane to remove lipids and other non-polar compounds that may interfere with the subsequent extraction and purification steps. This is typically done using a Soxhlet extractor.

  • Extraction: The defatted plant material is then extracted with a polar solvent, most commonly 80% aqueous ethanol or methanol, to isolate the flavonoid glycosides, including this compound.[1] The extraction can be performed using a Soxhlet apparatus or by maceration with continuous stirring.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned with a solvent of intermediate polarity, such as ethyl acetate.[1] this compound, being a moderately polar compound, will preferentially move to the ethyl acetate fraction, separating it from more polar and non-polar impurities. This ethyl acetate fraction is then concentrated and used for column chromatography.

Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a common and effective method for the initial purification of this compound from the crude extract.

  • Column Preparation: A glass column (e.g., 1 meter in length and 4 cm in diameter) is packed with silica gel (60-120 mesh size) as a stationary phase. The silica gel is typically prepared as a slurry in the initial mobile phase and carefully poured into the column to ensure a uniform and bubble-free packing.

  • Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a suitable mobile phase. A commonly used solvent system is a mixture of ethyl acetate, methanol, and water in a ratio of 15:1.25:1 (v/v/v).[2]

  • Fraction Collection and Monitoring: Fractions of the eluate are collected sequentially. The composition of each fraction is monitored using Thin-Layer Chromatography (TLC). The TLC plates are developed in the same mobile phase as the column and visualized under UV light (254 nm and 366 nm) to identify the fractions containing this compound.[2] Fractions with a similar TLC profile corresponding to the Rf value of a standard this compound sample are pooled together.

  • Final Purification: The pooled fractions are concentrated, and the resulting solid can be further purified by recrystallization or by another chromatographic step, such as preparative TLC, to achieve higher purity.[2]

Purification by Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and partition chromatography medium that is particularly useful for the purification of flavonoids.

  • Column Preparation: Sephadex LH-20 beads are swollen in the chosen mobile phase (e.g., methanol) for several hours before being packed into a glass column.

  • Sample Loading: The partially purified this compound fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: The column is eluted with the same mobile phase, typically 100% methanol or an aqueous methanol mixture.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing pure this compound.

Purification by Reversed-Phase (ODS) Column Chromatography

Reversed-phase chromatography on an octadecylsilane (ODS or C18) stationary phase is a high-resolution technique suitable for the final purification of this compound.

  • Column Preparation: A pre-packed ODS column is equilibrated with the initial mobile phase.

  • Sample Loading: The sample is dissolved in the mobile phase and injected onto the column.

  • Elution: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like acetic or formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile).

  • Detection and Collection: The eluate is monitored by a UV detector at a wavelength where this compound shows maximum absorbance (around 267 nm and 351 nm). The peak corresponding to this compound is collected.

Data Presentation

The efficiency of the purification process can be evaluated by the yield and purity of the final product. The following table summarizes quantitative data for this compound purification from various plant sources using different methods.

Plant SourceExtraction MethodColumn Chromatography MethodYieldPurityReference
Chenopodium albumEthanolic extraction followed by ethyl acetate partitioningSilica gel column chromatography followed by preparative TLC-High (implied by isolation)
Justicia spicigeraSupercritical Fluid Extraction (70% ethanol as co-solvent)Not specified for purification79.90 ± 18.03 mg/100g dry powder-
Justicia spicigeraConventional extraction (50% ethanol)Not specified for purification113.10 ± 15.06 mg/100g dry powder-
Cressa cretica80% aqueous ethanol extractionPreparative TLC0.3% of the extractHigh (isolated as pure compound)
Nyctanthes arbor-tristis-Instrumental TLCUp to 0.25 ± 0.01% (dry weight)-

Visualizations

To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting extraction Extraction (80% Ethanol) defatting->extraction partitioning Solvent Partitioning (Ethyl Acetate) extraction->partitioning crude_extract Crude this compound Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20 / ODS) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of This compound Fractions fraction_collection->pooling final_purification Final Purification (e.g., Prep. TLC / Recrystallization) pooling->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Fig. 1: Experimental workflow for the purification of this compound.

This compound exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate the inhibitory action of this compound on key inflammatory and cancer-related pathways.

nf_kb_pathway cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 stimulus->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb_inactive Inactive NF-κB/IκBα Complex ikk->nfkb_inactive releases NF-κB nfkb NF-κB (p65/p50) ikb->nfkb ikb->nfkb_inactive nucleus Nucleus nfkb->nucleus translocates nfkb->nfkb_inactive gene_expression Pro-inflammatory Gene Expression This compound This compound This compound->ikk inhibits

Fig. 2: Inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_pi3k_akt PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival This compound This compound This compound->pi3k inhibits

Fig. 3: Inhibition of the PI3K/Akt signaling pathway by this compound.

This comprehensive guide provides the necessary protocols and data to enable researchers to successfully purify this compound using column chromatography, thereby facilitating further investigation into its promising therapeutic properties.

References

Application Note: High-Purity Astragalin Isolation via Preparative Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astragalin (Kaempferol-3-O-glucoside) is a significant flavonoid glycoside found in various medicinal plants and is recognized for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The increasing interest in its therapeutic potential necessitates efficient and accessible methods for its isolation and purification. Preparative Thin-Layer Chromatography (TLC) offers a cost-effective, straightforward, and scalable technique for isolating high-purity this compound from complex plant extracts, making it an invaluable tool for researchers in natural product chemistry and drug development.

This application note provides a detailed protocol for the isolation of this compound from a plant source using preparative TLC, from initial crude extraction to the recovery of the purified compound.

Principle of Separation

Preparative TLC operates on the same principles as analytical TLC but on a larger scale. The separation is based on the principle of adsorption chromatography, where the components of a mixture are separated based on their differential affinities for the stationary phase (silica gel) and the mobile phase. In this normal-phase application, the stationary phase is polar (silica gel), and the mobile phase is a less polar solvent mixture. This compound, being a moderately polar compound, will migrate up the plate at a characteristic rate, allowing for its separation from other more or less polar compounds in the extract. The separated bands are then visualized, physically scraped from the plate, and the desired compound is eluted from the silica gel with a suitable solvent.

Experimental Protocols

Protocol 1: Crude Extraction and Fractionation

This protocol outlines the initial extraction of flavonoids from plant material and subsequent fractionation to obtain an this compound-rich extract suitable for preparative TLC.

  • Plant Material Preparation: The aerial parts of the plant material (e.g., Cressa cretica or Chenopodium album) are collected, dried at room temperature in the shade, and ground into a fine powder[1][2].

  • Defatting: The powdered plant material (e.g., 180 g) is defatted with a non-polar solvent like hexane (e.g., 1200 mL) using a Soxhlet extractor to remove lipids and other non-polar constituents[1].

  • Ethanolic Extraction: The defatted plant material is then extracted with 80% aqueous ethanol (e.g., 1500 mL) using a Soxhlet extractor at a temperature of 60-80°C for approximately 3 hours[1].

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator at 50°C to a smaller volume (e.g., 250 mL)[1].

  • Liquid-Liquid Partitioning:

    • Distilled water (e.g., 100 mL) is added to the concentrated ethanolic extract.

    • This aqueous-ethanolic solution is then partitioned with ethyl acetate (e.g., 350 mL) in a separatory funnel.

    • The mixture is allowed to settle, and the upper ethyl acetate layer, which contains the moderately polar flavonoids including this compound, is collected. This is often referred to as "Fraction B".

  • Final Concentration: The this compound-rich ethyl acetate fraction is concentrated to dryness or near-dryness using a rotary evaporator. This crude extract is now ready for purification by preparative TLC.

Protocol 2: Preparative TLC Isolation of this compound

This protocol details the step-by-step procedure for separating and isolating this compound from the crude extract.

  • Preparation of the PTLC Plate: Use a 20 x 20 cm glass plate pre-coated with silica gel GF254, with a layer thickness of 0.5 mm to 1.0 mm. Activate the plate by heating it in an oven at 100-110°C for 30 minutes to remove adsorbed moisture.

  • Sample Application:

    • Dissolve the concentrated ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) to create a concentrated solution.

    • Using a capillary tube or a pipette, carefully apply the sample as a narrow, uniform band along the origin line, which should be about 1.5-2.0 cm from the bottom edge of the plate.

    • Allow the solvent to evaporate completely between applications to keep the band as narrow as possible. The loading amount can be around 30-35 mg of crude extract per 20 x 20 cm plate.

  • Chromatogram Development:

    • Prepare the mobile phase consisting of ethyl acetate : methanol : water in a ratio of 15:1.25:1 (v/v/v) .

    • Pour the mobile phase into a TLC development chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, and let it equilibrate for at least 30 minutes.

    • Carefully place the loaded PTLC plate into the chamber, ensuring the origin band is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

  • Visualization of this compound Band:

    • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

    • Visualize the separated bands under a UV lamp at a wavelength of 254 nm. This compound will appear as a dark, fluorescent-quenching band.

    • The expected Retention Factor (Rf) value for this compound in this solvent system is approximately 0.5 .

    • Carefully outline the target band corresponding to this compound with a sharp pencil or scribe.

  • Scraping and Elution:

    • Using a clean spatula or razor blade, carefully scrape the silica gel from the outlined band onto a piece of clean glassine paper or directly into an Erlenmeyer flask.

    • Add a suitable solvent, such as a mixture of acetone and methanol, to the flask containing the scraped silica. Use a sufficient volume to fully immerse the silica (e.g., 12-15 parts solvent to 1 part silica).

    • Stir the suspension magnetically for 15-20 minutes to elute the this compound from the silica gel.

  • Recovery of Purified this compound:

    • Filter the mixture through filter paper or a sintered glass funnel to separate the silica gel from the solvent containing the dissolved this compound. Wash the silica gel with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid residue is the purified this compound, which typically appears as a yellow powder.

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical TLC against a standard, HPLC, and spectroscopic methods (UV, NMR).

Data Presentation

The following table summarizes the key quantitative parameters for the preparative TLC isolation of this compound.

ParameterDescription / ValueSource(s)
Stationary Phase Silica Gel GF254 (pre-coated plates)
Plate Thickness 0.5 mm - 1.0 mm
Mobile Phase Ethyl Acetate : Methanol : Water
Mobile Phase Ratio 15 : 1.25 : 1 (v/v/v)
Detection Method UV light at 254 nm
Expected Rf Value ~ 0.50 - 0.52
Elution Solvents Acetone and Methanol
Appearance Yellow Powder

Workflow Visualization

The logical flow of the entire isolation and purification process is depicted in the diagram below.

G cluster_extraction Plant Extraction & Fractionation cluster_ptlc Preparative TLC Purification cluster_final Final Product Plant 1. Powdered Plant Material Defat 2. Defatting (Hexane) Plant->Defat Extract 3. Ethanolic Extraction (80% EtOH) Defat->Extract Partition 4. Partitioning (Ethyl Acetate) Extract->Partition Crude 5. Crude this compound-Rich Extract Partition->Crude Apply 6. Apply Crude Extract to PTLC Plate Crude->Apply Develop 7. Develop Plate (EtOAc:MeOH:H₂O | 15:1.25:1) Apply->Develop Visualize 8. Visualize Bands (UV 254 nm) Develop->Visualize Scrape 9. Scrape this compound Band (Rf ≈ 0.5) Visualize->Scrape Elute 10. Elute with Acetone/Methanol Scrape->Elute Purified 11. High-Purity this compound (Yellow Powder) Elute->Purified

Caption: Workflow for this compound Isolation.

References

Application Note: Quantification of Astragalin in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astragalin (Kaempferol-3-O-glucoside) is a flavonoid found in various medicinal plants and has demonstrated a range of pharmacological activities. To support pharmacokinetic and toxicokinetic studies in drug development, a sensitive and reliable method for the quantification of this compound in biological matrices is essential. This application note details a robust HPLC-MS/MS method for the determination of this compound in plasma.

Method Summary

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in plasma. The method involves a simple protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quercetin is utilized as an internal standard (IS) to ensure accuracy and precision. The method is demonstrated to be suitable for pharmacokinetic studies.[1][2]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column ZORBAX SB-C18[1][2]
Mobile Phase Methanol:Water (80:20, v/v) with 10 mmol/L Ammonium Acetate and 0.15% Formic Acid[1]
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 449.1 → 287.1
MRM Transition (IS - Quercetin) m/z 301.1 → 151.1
Drying Gas Temperature 350 °C
Nebulizer Pressure 35 psig
Capillary Voltage 3500 V

Method Validation Summary

The method was validated according to regulatory guidelines, and the key results are summarized below.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (RSD%) < 11.9%
Inter-day Precision (RSD%) < 11.9%
Accuracy (RE%) Within ±15%
Extraction Recovery > 87%
Matrix Effect No significant matrix effect observed

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and quercetin (Internal Standard) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2, 200, and 800 ng/mL) from a separate stock solution.

  • Internal Standard Working Solution: Dilute the quercetin stock solution with methanol to a final concentration of 100 ng/mL.

2. Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Quercetin) and vortex for 30 seconds.

  • Add 800 µL of methanol to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

  • Set up the HPLC and mass spectrometer with the parameters listed in Tables 1 and 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the prepared sample into the HPLC-MS/MS system.

  • Acquire data in MRM mode for this compound and the internal standard.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Quercetin) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_acquisition Data Acquisition (MRM) hplc_msms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters MethodValidation MethodValidation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery MatrixEffect MatrixEffect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability LLOQ LLOQ Linearity->LLOQ

Caption: Logical relationship of key method validation parameters.

References

Application Note & Protocol: A Validated HPLC-UV Method for the Quantitative Analysis of Astragalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate and precise quantification of Astragalin. This compound (Kaempferol-3-O-glucoside), a bioactive flavonoid found in various medicinal plants, is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This application note provides a comprehensive protocol for the chromatographic separation, detection, and quantification of this compound from plant extracts and pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.

Introduction

This compound is a naturally occurring flavonoid glycoside that has garnered significant interest in the scientific community due to its wide range of pharmacological activities.[1][2] It is a key bioactive constituent in many traditional medicinal herbs. Accurate and reliable quantitative analysis of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and specificity.[3] This document presents a detailed, step-by-step protocol for a validated HPLC-UV method for this compound analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-50% B25-30 min: 50-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 35 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of this compound from dried plant material. The procedure may need to be optimized based on the specific matrix.

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 70% ethanol.

    • Sonicate for 30 minutes in a water bath at 60°C.

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

Data Presentation

Table 1: Linearity of the Method

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25431x + 12580.9995

Table 2: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.251.85
500.881.42
1000.651.10

Table 3: Accuracy of the Method (Recovery Studies)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)%RSD (n=3)
87.9299.01.15
1010.15101.50.95
1211.8598.81.20

Table 4: LOD and LOQ of the Method

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis start Dried Plant Material grind Grinding start->grind extract Ultrasonic Extraction (70% Ethanol, 60°C, 30 min) grind->extract filter1 Filtration extract->filter1 evap Evaporation filter1->evap recon Reconstitution (Methanol) evap->recon filter2 0.45 µm Syringe Filtration recon->filter2 hplc_vial HPLC Vial filter2->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc_system Injection uv_detector UV Detection (265 nm) hplc_system->uv_detector data_acquisition Data Acquisition & Processing uv_detector->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

validation_parameters method_validation Method Validation linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity intraday Intra-day precision->intraday interday Inter-day precision->interday lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, precise, and reliable for the quantitative analysis of this compound in various samples. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and validation data provided herein will be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and natural products industries.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Astragalin's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin (kaempferol-3-O-glucoside) is a flavonoid with demonstrated anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive guide to in vitro cell-based assays for characterizing the anti-inflammatory effects of this compound. The protocols detailed below are designed for researchers in academia and industry who are investigating novel anti-inflammatory compounds. This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro inflammatory models.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines

Cell LineInflammatory StimulusThis compound ConcentrationMeasured Parameter% Inhibition / EffectReference
J774A.1 MacrophagesLPS10, 20, 40 µMNO ProductionSignificant reduction
RAW 264.7 MacrophagesLPSNot SpecifiedNO ProductionInhibition
RAW 264.7 MacrophagesLPSNot SpecifiedPGE2 ProductionInhibition
J774A.1 MacrophagesLPS40 µMTNF-α, IL-1β, IL-6, MIP-1α, MCP-1 mRNASignificant decrease
HCT-116 & HT-29 Colon Epithelial CellsTNF-αDose-dependentIL-6, IL-8 mRNAStrong suppression
MicrogliaLPS5, 10 µg/mLNO ProductionStrong inhibition
MicrogliaLPSNot SpecifiedTNF-α, IL-1βSignificant inhibition

Table 2: Effect of this compound on Inflammatory Enzyme Expression

Cell LineInflammatory StimulusThis compound ConcentrationTarget ProteinOutcomeReference
J774A.1 MacrophagesLPS10, 20, 40 µMiNOS, COX-2Significant reduction in expression
MicrogliaLPSNot SpecifiediNOS, COX-2Inhibition of high expression

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

Cell LineInflammatory StimulusThis compound ConcentrationPathway ComponentEffectReference
J774A.1 MacrophagesLPS40 µMIκBα DegradationInhibition
J774A.1 MacrophagesLPS40 µMNF-κB Nuclear TranslocationInhibition
HCT-116 & HT-29 Colon Epithelial CellsTNF-αNot SpecifiedIκBα Phosphorylation/DegradationInhibition
HCT-116 Colon Cancer CellsTNF-α (20 ng/ml)Dose-dependentp-IκBα, p-NF-κB p65Downregulation
MicrogliaLPS5, 10 µg/mLp-p38, p-Erk, p-JNKAttenuated phosphorylation
Primary Endometrial Epithelial CellsLeptospiraNot Specifiedp-p38 MAPK, p-JNK, p-ERKInhibition of phosphorylation

Experimental Protocols

Cell Culture and Inflammatory Stimulation

Objective: To culture mammalian cells and induce an inflammatory response for the evaluation of this compound's anti-inflammatory activity.

Materials:

  • Macrophage cell lines (e.g., RAW 264.7, J774A.1) or other relevant cell types.

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (stock solution prepared in DMSO).

  • Inflammatory stimulus: Lipopolysaccharide (LPS) from E. coli or Tumor Necrosis Factor-alpha (TNF-α).

  • Phosphate Buffered Saline (PBS).

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates).

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells in appropriate culture plates at a predetermined density. For example, seed RAW 264.7 cells at 0.1 million cells/well in a 96-well plate.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) to the wells.

  • Incubate the plates for the desired time period (e.g., 24 hours for cytokine measurement).

  • After incubation, collect the cell culture supernatants for analysis of secreted mediators (e.g., NO, cytokines) and/or lyse the cells for protein or RNA analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.

Materials:

  • Cell culture supernatants from the inflammatory stimulation experiment.

  • Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • In a 96-well plate, add 50 µL of cell culture supernatant to each well.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.

Cytokine Measurement by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • Cell culture supernatants.

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., from BD Biosciences or Peprotech).

  • ELISA plate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add the detection antibody, incubating for 1 hour.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP), incubating for 1 hour.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and electrophoresis running buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) seeding 2. Cell Seeding cell_culture->seeding adhesion 3. Overnight Adhesion seeding->adhesion pretreatment 4. This compound Pre-treatment adhesion->pretreatment stimulation 5. Inflammatory Stimulus (e.g., LPS) pretreatment->stimulation incubation 6. Incubation stimulation->incubation supernatant 7a. Collect Supernatant incubation->supernatant lysis 7b. Cell Lysis incubation->lysis no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA supernatant->elisa western Western Blot lysis->western

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB_p->NFkB_active Degrades, releasing NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->IkB_p Inhibits Degradation This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

References

Application Notes and Protocols: Investigating the Anticancer Effects of Astragalin in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin, a naturally occurring flavonoid, has demonstrated significant anticancer properties in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for studying the anticancer effects of this compound using the HCT116 human colorectal cancer cell line. The protocols outlined below are based on established methodologies and published research, offering a comprehensive guide for investigating this compound's impact on cell viability, apoptosis, cell cycle progression, and underlying molecular mechanisms.[1][3][4]

Key Anticancer Effects of this compound on HCT116 Cells

This compound has been shown to inhibit the proliferation and migration of HCT116 cells through the induction of apoptosis and cell cycle arrest. The primary molecular mechanism implicated in these effects is the regulation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HCT116 cells as reported in the literature.

Table 1: Cell Viability (IC50 Values)

Time PointIC50 (µg/mL)
24 hours121.845
48 hours87.908
72 hours18.883

Table 2: Cell Cycle Distribution after 48h Treatment

This compound (µg/mL)G0/G1 Phase (%)S Phase (%)
027.5650.46
2038.2442.16
4047.0433.36
8053.8630.56

Experimental Protocols

Cell Culture

HCT116 cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on HCT116 cells.

Materials:

  • HCT116 cells

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HCT116 cells (2 x 10^4 cells/well) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µg/mL) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 5 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells (9 x 10^3 cells/well) in 6-well plates and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 0, 20, 40, 80 µg/mL) for 48 hours.

  • Harvest the cells by trypsinization and wash them three times with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µg/mL) for 48 hours.

  • Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

This protocol is used to investigate changes in protein expression in key signaling pathways.

Materials:

  • HCT116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., for Bax, Bcl-2, Caspases, Cyclins, CDKs, p-NF-κB, NF-κB, p-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat HCT116 cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Signaling Pathways

cluster_0 This compound's Effect on NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibits TNFa TNFa TNFa->IKK Activates p_IKBa p-IκBα IKK->p_IKBa Phosphorylates NFkB_p65_IKBa NF-κB p65/IκBα p_IKBa->NFkB_p65_IKBa Degrades IκBα from complex p_NFkB_p65 p-NF-κB p65 NFkB_p65_IKBa->p_NFkB_p65 Releases & Phosphorylates p65 Nucleus Nucleus p_NFkB_p65->Nucleus Translocates to Proliferation Proliferation Nucleus->Proliferation Promotes Migration Migration Nucleus->Migration Promotes

Caption: this compound inhibits the NF-κB signaling pathway in HCT116 cells.

cluster_1 This compound's Effect on Apoptosis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decreases p53 p53 This compound->p53 Increases Caspases Caspase-9, -8, -7, -6, -3 Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis p53->Bax Activates

Caption: this compound induces apoptosis in HCT116 cells via caspase activation.

cluster_2 This compound's Effect on Cell Cycle This compound This compound P21_P27 p21 & p27 This compound->P21_P27 Increases CDK2_CDK4 CDK2 & CDK4 This compound->CDK2_CDK4 Decreases CyclinD1_E Cyclin D1 & Cyclin E This compound->CyclinD1_E Decreases P21_P27->CDK2_CDK4 Inhibits G1_S_Transition G1/S Transition CDK2_CDK4->G1_S_Transition Promotes CyclinD1_E->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition leads to

Caption: this compound induces G0/G1 cell cycle arrest in HCT116 cells.

Experimental Workflow

cluster_3 Experimental Workflow A HCT116 Cell Culture B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression (Western Blot) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Workflow for studying this compound's anticancer effects on HCT116 cells.

References

Application Notes and Protocols: Investigating the Metabolic Effects of Astragalin in the HepG2 Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic disorders. The human hepatoma HepG2 cell line serves as a valuable in vitro model for elucidating the molecular mechanisms underlying the metabolic effects of bioactive compounds. These application notes provide a comprehensive overview and detailed protocols for utilizing the HepG2 cell model to investigate the impact of this compound on glucose and lipid metabolism. The information presented is intended to guide researchers in designing and executing experiments to assess the efficacy of this compound as a potential therapeutic agent for metabolic diseases.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key metabolic parameters in HepG2 cells.

Table 1: Effect of this compound on Intracellular Glucose, Total Cholesterol (TC), and Triglycerides (TG) in High-Glucose Induced HepG2 Cells

Treatment GroupConcentration (µg/mL)Intracellular Glucose Level (mmol/L)Intracellular TC LevelIntracellular TG Level
Blank-3.43NormalNormal
Model (High Glucose)-11.28Significantly IncreasedSignificantly Increased
This compound20ReducedReducedReduced
This compound80Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound200ReducedReducedReduced
Acarbose (Positive Control)5Reduced--

Data adapted from a study on the hypoglycemic effect of this compound.[1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium should be replaced every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.

Induction of Metabolic Stress Models

This model mimics the hyperglycemic state observed in diabetes.

  • Procedure:

    • Seed HepG2 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Replace the normal glucose medium with high-glucose DMEM (containing 33 mM glucose) and continue to culture for 24-48 hours to induce a state of insulin resistance.

This model simulates the effects of elevated free fatty acids, a key feature of metabolic syndrome.

  • Procedure:

    • Prepare a stock solution of palmitic acid (PA) complexed to bovine serum albumin (BSA).

    • Seed HepG2 cells and grow to 70-80% confluency.

    • Treat the cells with the PA-BSA complex at a final concentration typically ranging from 0.25 to 0.5 mM for 16-24 hours to induce lipotoxicity and insulin resistance.[2][3]

This compound Treatment
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: After inducing the metabolic stress model, replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 80, 200 µg/mL).[1] A vehicle control group (containing the solvent at the same concentration as the highest this compound dose) should be included.

Key Experimental Assays
  • Objective: To determine the non-toxic concentration range of this compound on HepG2 cells.

  • Protocol (CCK-8):

    • Seed HepG2 cells in a 96-well plate.

    • After cell attachment, treat with a series of this compound concentrations for the desired duration (e.g., 24, 48 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Objective: To quantify the effect of this compound on intracellular glucose and lipid levels.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Use commercially available colorimetric assay kits to measure the intracellular concentrations of glucose, TC, and TG according to the manufacturer's instructions.

    • Normalize the results to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in metabolic signaling pathways.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SREBP-1c, NF-κB, p-JNK, JNK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in metabolic regulation in HepG2 cells.

AMPK Signaling Pathway

This compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to decreased glucose production and reduced lipid synthesis.

cluster_0 This compound Effect on Glucose and Lipid Metabolism This compound This compound AMPK AMPK Activation (p-AMPK) This compound->AMPK Activates Glucose_Metabolism Improved Glucose Homeostasis AMPK->Glucose_Metabolism Lipid_Metabolism Reduced Lipid Accumulation AMPK->Lipid_Metabolism Glucose_Uptake Increased Glucose Uptake Glucose_Metabolism->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis Glucose_Metabolism->Gluconeogenesis SREBP1c Inhibition of SREBP-1c Lipid_Metabolism->SREBP1c Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis

Caption: this compound activates AMPK, leading to improved glucose homeostasis and reduced lipid accumulation.

NF-κB and JNK Signaling Pathways

In the context of palmitic acid-induced lipotoxicity, this compound has been shown to exert protective effects by inhibiting the NF-κB and JNK signaling pathways. These pathways are involved in inflammatory responses and cellular stress.

cluster_1 This compound's Protective Effect Against Lipotoxicity Palmitic_Acid Palmitic Acid NFkB NF-κB Pathway Palmitic_Acid->NFkB JNK JNK Pathway Palmitic_Acid->JNK This compound This compound This compound->NFkB Inhibits This compound->JNK Inhibits Inflammation_Stress Inflammation & Oxidative Stress NFkB->Inflammation_Stress JNK->Inflammation_Stress Insulin_Resistance Insulin Resistance Inflammation_Stress->Insulin_Resistance

Caption: this compound inhibits NF-κB and JNK pathways to reduce lipotoxicity-induced insulin resistance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the metabolic effects of this compound in HepG2 cells.

cluster_2 Experimental Workflow Start Start: HepG2 Cell Culture Induction Induce Metabolic Stress (High Glucose or Palmitic Acid) Start->Induction Treatment This compound Treatment (Various Concentrations) Induction->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Metabolic_Assays Metabolic Assays (Glucose, TC, TG) Treatment->Metabolic_Assays Western_Blot Western Blot Analysis (AMPK, NF-κB, JNK) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Metabolic_Assays->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound's metabolic effects in HepG2 cells.

Conclusion

The HepG2 cell model provides a robust and relevant platform for investigating the metabolic effects of this compound. The protocols and data presented herein offer a foundational framework for researchers to explore the therapeutic potential of this compound in metabolic diseases. By utilizing these methods, scientists can further unravel the molecular mechanisms of this compound and contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols: Evaluating Astragalin Efficacy in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares immunological and pathological similarities with human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1][2] Astragalin, a bioactive flavonoid, has demonstrated significant anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic candidate for RA.[3][4][5] These application notes provide detailed protocols for utilizing the CIA mouse model to assess the therapeutic efficacy of this compound, including methods for disease induction, treatment administration, and endpoint analysis.

I. Experimental Protocols

A. Induction of Collagen-Induced Arthritis (CIA)

The successful induction of CIA is critical for reliable evaluation of therapeutic agents. The following protocol is optimized for DBA/1 mice, which are highly susceptible to CIA.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

Protocol:

  • Preparation of Collagen Emulsion (Day 0):

    • On the day of the primary immunization, prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white, viscous emulsion is formed. A simple test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.

  • Primary Immunization (Day 0):

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis Development:

    • Following the booster injection, monitor the mice daily for the onset and progression of arthritis. Clinical signs typically appear between days 24 and 28.

    • Score the severity of arthritis in each paw based on a standardized scoring system (see Section III.A.).

B. This compound Administration

Treatment with this compound can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Protocol:

  • Preparation of this compound Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/kg body weight).

  • Administration:

    • For therapeutic evaluation, begin treatment after the onset of clinical arthritis (e.g., day 22 post-primary immunization).

    • Administer the this compound suspension or vehicle control to the respective groups of mice daily via oral gavage.

    • Continue treatment for a predefined period, typically 3-4 weeks, while continuing to monitor arthritis severity.

II. Experimental Workflow

G cluster_0 CIA Induction Phase cluster_1 Therapeutic Intervention & Monitoring Phase Day 0:\nPrimary Immunization\n(Collagen + CFA) Day 0: Primary Immunization (Collagen + CFA) Day 21:\nBooster Immunization\n(Collagen + IFA) Day 21: Booster Immunization (Collagen + IFA) Day 0:\nPrimary Immunization\n(Collagen + CFA)->Day 21:\nBooster Immunization\n(Collagen + IFA) 21 days Day 22 - End of Study:\nDaily this compound Treatment Day 22 - End of Study: Daily this compound Treatment Day 21:\nBooster Immunization\n(Collagen + IFA)->Day 22 - End of Study:\nDaily this compound Treatment Regular Monitoring:\n- Arthritis Score\n- Paw Thickness Regular Monitoring: - Arthritis Score - Paw Thickness Day 22 - End of Study:\nDaily this compound Treatment->Regular Monitoring:\n- Arthritis Score\n- Paw Thickness End of Study:\n- Serum & Tissue Collection\n- Histopathology End of Study: - Serum & Tissue Collection - Histopathology Regular Monitoring:\n- Arthritis Score\n- Paw Thickness->End of Study:\n- Serum & Tissue Collection\n- Histopathology

Caption: Experimental workflow for evaluating this compound in the CIA mouse model.

III. Efficacy Evaluation

A. Clinical Assessment of Arthritis

Regular clinical assessment is crucial for quantifying the severity of arthritis.

Protocol:

  • Arthritis Score:

    • Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and edema.

      • 3 = Significant erythema and edema encompassing the entire paw.

      • 4 = Maximum inflammation with joint rigidity.

    • The maximum arthritis score per mouse is 16.

  • Paw Thickness:

    • Measure the thickness of the hind paws using a digital caliper every 2-3 days.

B. Histopathological Analysis

Histopathological examination of the joints provides a detailed assessment of inflammation, cartilage degradation, and bone erosion.

Protocol:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin.

  • Decalcify the tissues in a suitable decalcifying solution.

  • Process and embed the tissues in paraffin.

  • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.

  • Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion.

C. Quantification of Inflammatory Mediators

The levels of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in the serum and joint tissues can be quantified to understand the mechanism of action of this compound.

Protocol:

  • Serum Collection:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Separate the serum and store it at -80°C.

  • ELISA:

    • Use commercially available ELISA kits to measure the concentrations of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on the joint sections to detect the expression of MMPs, such as MMP-1, MMP-3, and MMP-13.

IV. Data Presentation

The following tables summarize the expected quantitative outcomes from a study evaluating the efficacy of this compound in the CIA mouse model.

Table 1: Effect of this compound on Clinical Parameters of CIA

GroupArthritis Score (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)
Normal Control0.0 ± 0.01.5 ± 0.1
CIA + Vehicle10.5 ± 1.23.2 ± 0.3
CIA + this compound (5 mg/kg)4.2 ± 0.8 2.1 ± 0.2
CIA + Methotrexate3.8 ± 0.7 1.9 ± 0.2
*p < 0.05, **p < 0.01 vs. CIA + Vehicle group.

Table 2: Effect of this compound on Serum Pro-inflammatory Cytokines

GroupTNF-α (pg/mL, Mean ± SEM)IL-1β (pg/mL, Mean ± SEM)IL-6 (pg/mL, Mean ± SEM)
Normal Control25.3 ± 3.115.8 ± 2.530.1 ± 4.2
CIA + Vehicle150.6 ± 12.598.4 ± 9.7210.5 ± 18.9
CIA + this compound (5 mg/kg)75.2 ± 8.9 45.1 ± 5.3105.3 ± 11.6
CIA + Methotrexate68.9 ± 7.540.7 ± 4.8 98.7 ± 10.2
*p < 0.05, **p < 0.01 vs. CIA + Vehicle group.

Table 3: Effect of this compound on Joint MMP Expression (Immunohistochemistry Score)

GroupMMP-1MMP-3MMP-13
Normal Control+++
CIA + Vehicle++++++++++++
CIA + this compound (5 mg/kg)++++++
CIA + Methotrexate++++++
Scoring: + (weak) to ++++ (strong) staining intensity.

V. Mechanism of Action of this compound

This compound exerts its anti-arthritic effects by modulating key inflammatory signaling pathways. In the context of RA, pro-inflammatory cytokines like TNF-α activate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to the production of inflammatory mediators and MMPs, which drive joint destruction.

Studies have shown that this compound can suppress the phosphorylation of p38 and JNK, which are key components of the MAPK pathway. This inhibition, in turn, reduces the activation of the transcription factor AP-1, leading to decreased expression of MMPs. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Cellular Response TNF-α TNF-α MAPK Pathway\n(p38, JNK) MAPK Pathway (p38, JNK) TNF-α->MAPK Pathway\n(p38, JNK) NF-κB Pathway NF-κB Pathway TNF-α->NF-κB Pathway AP-1 AP-1 MAPK Pathway\n(p38, JNK)->AP-1 Pro-inflammatory Cytokines\n(IL-1β, IL-6) Pro-inflammatory Cytokines (IL-1β, IL-6) AP-1->Pro-inflammatory Cytokines\n(IL-1β, IL-6) MMPs\n(MMP-1, MMP-3, MMP-13) MMPs (MMP-1, MMP-3, MMP-13) AP-1->MMPs\n(MMP-1, MMP-3, MMP-13) NF-κB Pathway->Pro-inflammatory Cytokines\n(IL-1β, IL-6) This compound This compound This compound->MAPK Pathway\n(p38, JNK) Inhibits This compound->NF-κB Pathway Inhibits

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

VI. Conclusion

The collagen-induced arthritis mouse model provides a robust and reproducible platform for evaluating the therapeutic potential of compounds like this compound for the treatment of rheumatoid arthritis. The protocols outlined in these application notes offer a comprehensive framework for conducting such studies, from disease induction and treatment to multi-faceted efficacy evaluation. The data consistently demonstrates that this compound significantly ameliorates the clinical and pathological features of CIA by suppressing key inflammatory pathways, highlighting its promise as a novel therapeutic agent for RA.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Astragalin for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Astragalin in in vitro studies. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound (Kaempferol 3-O-glucoside) is a naturally occurring flavonoid with a range of reported pharmacological benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its low water solubility presents a significant hurdle for in vitro research, often leading to precipitation in aqueous culture media and buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the common methods to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of this compound for in vitro experiments. The most common approaches include:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve this compound before further dilution in aqueous media.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, forming a water-soluble inclusion complex.

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix to improve its wettability and dissolution rate.

  • Nanoformulations: Incorporating this compound into nanocarriers, such as polymeric nanoparticles, to increase its surface area and aqueous dispersibility.

The choice of method depends on the specific experimental requirements, including the cell type, assay sensitivity, and desired final concentration of this compound.

Troubleshooting Guide

Issue: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium.

This is a common issue arising from the rapid change in solvent polarity. Here are several troubleshooting steps:

  • Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of serum-containing medium before adding it to the final culture plate. The serum proteins can help to stabilize the compound.

  • Pre-condition the media: Add the same final concentration of DMSO to your control wells to account for any solvent effects.

  • Warm the media: Gently warming the cell culture media to 37°C before adding the this compound-DMSO stock can sometimes help to keep the compound in solution.

  • Sonication: Brief sonication of the final solution can help to redissolve small precipitates, but this should be done cautiously to avoid damaging other media components.

Issue: My this compound solution appears cloudy or contains visible particles in Phosphate-Buffered Saline (PBS).

Precipitation in PBS can occur due to the low aqueous solubility of this compound.

  • Check the PBS preparation: Ensure your PBS is correctly prepared and at the appropriate pH (typically 7.4). The presence of divalent cations like Ca²⁺ and Mg²⁺ can sometimes contribute to the precipitation of certain compounds.

  • Consider an alternative buffer: If precipitation persists, using a different buffer system, such as HEPES, might be an option, provided it is compatible with your assay.

  • Utilize a solubility-enhancing formulation: For applications requiring higher concentrations of this compound in aqueous buffers, using a cyclodextrin complex or a solid dispersion is recommended.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityMolar Concentration (mM)Reference
Water<1 mg/mL<2.23 mM
Ethanol12 mg/mL26.76 mM
DMSO50-100 mg/mL111.51 - 223.03 mM
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL0.31 mM
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL4.46 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 50-100 mg/mL).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • For in vitro experiments, dilute this stock solution in cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).

  • Always prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol enhances aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in sterile, deionized water with gentle heating and stirring until a clear solution is obtained

Strategies to prevent Astragalin degradation during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Astragalin (Kaempferol-3-O-glucoside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a flavonoid glycoside, is susceptible to degradation from several factors, including:

  • pH: It is particularly unstable in alkaline and aqueous solutions.

  • Temperature: Elevated temperatures can accelerate its degradation.

  • Light: Exposure to light, especially UV radiation, can lead to photochemical degradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation.

  • Enzymatic Activity: Enzymes present in plant material can degrade this compound during extraction if not properly inactivated.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can sometimes be observed as a change in the color of the solution or a decrease in its measured concentration over time when analyzed by methods such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in a chromatogram that are not present in a fresh sample is also a strong indicator of degradation.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which results in the formation of its aglycone, Kaempferol, and a glucose molecule. Further degradation of Kaempferol can also occur, leading to smaller phenolic compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Thermal Degradation - Maintain a low extraction temperature, ideally below 50°C. - If using heat-reflux extraction, shorten the extraction time as much as possible. Consider alternative methods like ultrasound-assisted extraction (UAE) at controlled temperatures.
pH-related Degradation - Avoid using alkaline solvents. If the pH of the extraction solvent is high, consider adjusting it to a slightly acidic or neutral range (pH 4-6).
Oxidative Degradation - Degas solvents prior to use by sonication or sparging with an inert gas like nitrogen or argon. - Perform the extraction under an inert atmosphere. - Consider adding antioxidants such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) to the extraction solvent.
Enzymatic Degradation - If using fresh plant material, quickly dry or freeze it after harvesting to inactivate enzymes. - Consider a blanching step for fresh plant material before extraction.
Photodegradation - Protect the extraction setup from light by using amber glassware or covering the apparatus with aluminum foil.
Issue 2: Decrease in this compound Concentration During Storage

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Temperature - For long-term storage, solid this compound should be kept at -20°C. - Solutions of this compound in solvents like DMSO should be stored at -80°C.
Unstable Solvent - this compound is known to be unstable in aqueous solutions. For storage, use anhydrous organic solvents like DMSO, ethanol, or methanol. If an aqueous solution is necessary for an experiment, it should be prepared fresh and used immediately. It is not recommended to store aqueous solutions for more than one day.
Exposure to Light and Air - Store solid samples and solutions in amber vials to protect from light. - Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing to minimize contact with oxygen.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound with Minimized Degradation

This protocol is designed to maximize the extraction yield of this compound while minimizing its degradation.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in deionized water

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Ultrasonic bath with temperature control

  • Amber glassware (beakers, flasks)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an 80% ethanol solution. To minimize oxidation, degas the solvent by sonicating for 15 minutes and then bubbling with nitrogen or argon gas for 10 minutes. Add 0.1% (w/v) ascorbic acid to the solvent as an antioxidant.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL amber beaker.

    • Add 100 mL of the prepared extraction solvent.

    • Place the beaker in an ultrasonic bath.

    • Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.

    • Extract

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing HPLC Separation of Astragalin

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of this compound from other structurally related flavonoids.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of this compound and related flavonoids, offering potential causes and solutions.

Problem Potential Cause Solution
Poor Resolution / Peak Overlap Inappropriate mobile phase composition or gradient.Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often containing an acid like formic or acetic acid). A shallower gradient or isocratic elution with a lower organic phase percentage can improve the separation of closely eluting peaks.
Incorrect column chemistry or dimensions.Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size (e.g., <3 µm) for higher efficiency. A longer column can also increase resolution.
Suboptimal column temperature.Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but lower temperatures might be necessary for separating certain isomers.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Add a competing base (e.g., triethylamine) to the mobile phase or use a mobile phase with a lower pH (e.g., adding formic or acetic acid) to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of components. Using an HPLC-grade solvent is crucial.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air bubbles.
Contaminated detector cell.Flush the detector cell with a strong, appropriate solvent.
Mobile phase mixing issues.Ensure the mobile phase components are miscible and that the pump's mixing performance is optimal.

Frequently Asked Questions (FAQs)

1. What is a good starting point for developing an HPLC method for this compound separation?

A common starting point for separating this compound and related flavonoids is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase consists of water with a small percentage of acid (e.g., 0.1% formic acid or 0.2% acetic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B. The detection wavelength is often set around 260 nm or 370 nm.

2. How can I improve the separation of this compound from its isomers?

Separating isomers can be challenging. To improve resolution, consider the following:

  • Optimize the mobile phase: Small changes in the mobile phase composition, pH, or the type of organic modifier can significantly impact selectivity.

  • Adjust the temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

  • Reduce the flow rate: A lower flow rate can increase the efficiency of the separation.

  • Try a different stationary phase: A phenyl-hexyl or biphenyl column may offer different selectivity compared to a standard C18 column.

3. What are the typical retention times for this compound?

Retention times are highly method-dependent. However, in reversed-phase HPLC, this compound, being a glycoside, is more polar than its aglycone, kaempferol, and will therefore elute earlier. The exact retention time will depend on the specific column, mobile phase, gradient, and flow rate used.

4. How do I choose the optimal detection wavelength?

The optimal detection wavelength should correspond to the absorbance maximum of this compound and the flavonoids you are trying to separate. A photodiode array (PDA) detector is useful for determining the optimal wavelength by examining the UV spectra of the compounds of interest. Wavelengths between 254 nm and 370 nm are commonly used for flavonoids.

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a general workflow for developing an HPLC method for the separation of this compound.

  • Sample Preparation: Dissolve the sample extract in a suitable solvent, such as methanol or a mixture of the initial mobile phase. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Initial HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of solvent B (e.g., 20%) and linearly increase to a high percentage (e.g., 70-80%) over 15-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: PDA detector, monitoring at 260 nm.

    • Injection Volume: 10-20 µL.

  • Optimization:

    • Inject a standard of this compound and a mixture of related flavonoids to determine their retention times and assess the initial separation.

    • If resolution is poor, adjust the gradient slope, the initial and final percentages of solvent B, and the column temperature.

    • If peak shape is poor, consider the troubleshooting guide above.

    • Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used in the analysis of this compound and other flavonoids, as derived from various studies.

Parameter Condition 1 Condition 2 Condition 3
Column ZORBAX SB-C18Shimadzu VP-ODS (150 x 2.0 mm)YMC-Pack ODS-A (250 x 20 mm, 5 µm)
Mobile Phase A Water with 10 mmol/L ammonium acetate and 0.15% formic acidWater with 0.2% acetic acidWater with 0.0125% trifluoroacetic acid
Mobile Phase B MethanolAcetonitrile with 0.2% acetic acidAcetonitrile
Elution Mode Isocratic (80% B)Gradient (25-60% B)Gradient (14-21% B)
Flow Rate Not specified0.2 mL/min8.0 mL/min
Detection Wavelength MS/MS detection260 nm254 nm
Column Temperature Not specifiedRoom Temperature10°C

Visualizations

HPLC_Optimization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis A Define Separation Goal (e.g., Separate this compound from Quercetin) B Select Initial Conditions (Column, Mobile Phase, Gradient) A->B C Run Initial Experiment B->C D Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) C->D E Is Separation Adequate? D->E F Adjust Parameters (Gradient, Temperature, pH) E->F No G Method Validation (Linearity, Precision, Accuracy) E->G Yes F->C H Routine Analysis G->H

Caption: Workflow for HPLC method development and optimization.

Troubleshooting peak tailing and broadening in Astragalin HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the HPLC analysis of Astragalin, focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound HPLC analysis?

Peak tailing in the HPLC analysis of this compound, where the peak asymmetry factor is greater than 1.2, is often a result of secondary interactions between the analyte and the stationary phase.[1] Flavonoids like this compound possess polar functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to this issue.[1][2]

Key causes include:

  • Secondary Silanol Interactions: Free silanol groups on the silica packing material can interact strongly with the polar hydroxyl groups of this compound.[1][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of residual silanol groups, increasing their interaction with this compound.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.

Q2: How can I reduce peak tailing caused by secondary silanol interactions?

To minimize peak tailing from silanol interactions, consider the following strategies:

  • Operate at a Lower pH: By lowering the mobile phase pH (e.g., to 2-3), you can suppress the ionization of silanol groups, thereby reducing their interaction with this compound.

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a significant portion of the residual silanol groups, which can significantly improve peak shape for polar analytes like this compound.

  • Add a Mobile Phase Modifier: The addition of a small amount of a competitive base, like triethylamine, can help to mask the active silanol sites. However, be mindful of its impact on detection and column stability.

Q3: My this compound peak is broader than expected. What are the potential causes and solutions?

Peak broadening can stem from several factors, both chemical and physical:

  • Extra-Column Band Broadening: This occurs when the analyte disperses in the tubing between the injector, column, and detector. Using shorter, narrower internal diameter tubing can help minimize this effect.

  • Improper Flow Rate: A flow rate that is too high or too low can decrease column efficiency and lead to broader peaks. It's important to optimize the flow rate for your specific column dimensions.

  • Column Voids or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a broadened or split peak. This often indicates column degradation.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to a broad peak. Always try to dissolve your sample in the initial mobile phase.

Q4: Can the mobile phase composition affect peak shape for this compound?

Yes, the mobile phase is a critical factor. For flavonoids like this compound, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Inadequate Solvent Strength: If the mobile phase is not strong enough to elute the analyte efficiently, it can lead to broader peaks.

  • Incorrect pH: The pH of the mobile phase can significantly influence the peak shape. For ionizable compounds, a pH close to the pKa can result in peak splitting or broadening.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide will walk you through a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Evaluate the Chromatogram

  • Assess All Peaks: If all peaks in the chromatogram are tailing, the issue is likely systemic (e.g., a blocked column frit).

  • Focus on the this compound Peak: If only the this compound peak or other polar analyte peaks are tailing, the problem is more likely related to secondary chemical interactions.

Step 2: Check for Column Overload

  • Action: Reduce the injection volume or dilute the sample and reinject.

  • Expected Outcome: If peak shape improves, the original issue was column overload.

Step 3: Optimize the Mobile Phase pH

  • Action: Prepare a mobile phase with a lower pH (e.g., add 0.1% formic acid to the aqueous portion).

  • Expected Outcome: If silanol interactions are the cause, lowering the pH should improve peak symmetry.

Step 4: Inspect the Column and Guard Column

  • Action: If you are using a guard column, remove it and run the analysis again.

  • Expected Outcome: If the peak shape improves, the guard column is likely contaminated and needs to be replaced. If the problem persists, the analytical column may be the issue. Consider flushing the column or, if it's old, replacing it.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis
ParameterRecommended ConditionRationale
Column C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for flavonoids and minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidLowers the pH to suppress silanol activity.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution in reversed-phase.
Gradient Start with a lower percentage of B (e.g., 20%) and increase gradually.Allows for good separation of compounds with varying polarities.
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CCan improve peak shape by lowering mobile phase viscosity.
Injection Volume 5 - 20 µLKeep the volume low to prevent overload.
Sample Solvent Initial mobile phase compositionEnsures the sample band is focused at the head of the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for pH Modification

This protocol describes the preparation of a mobile phase with a controlled pH to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or another suitable acidifier)

  • Sterile, filtered containers

  • 0.45 µm filter

Procedure:

  • Measure the desired volume of HPLC-grade water for your mobile phase A.

  • Carefully add 0.1% (v/v) of formic acid to the water (e.g., 1 mL of formic acid for every 1 L of water).

  • Mix thoroughly.

  • Filter the aqueous mobile phase (A) and the organic mobile phase (B) through a 0.45 µm filter before use to remove any particulates.

  • Degas the mobile phases before placing them on the HPLC system.

Mandatory Visualization

G start Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks systemic_issue Systemic Issue Likely (e.g., blocked frit, void) check_all_peaks->systemic_issue Yes specific_issue Issue is likely specific to this compound (e.g., secondary interactions) check_all_peaks->specific_issue No troubleshoot_system Action: Check for leaks, flush column, check pump. systemic_issue->troubleshoot_system reduce_concentration Is the sample concentration high? specific_issue->reduce_concentration overload_issue Column Overload reduce_concentration->overload_issue Yes check_ph Is the mobile phase pH > 4? reduce_concentration->check_ph No perform_dilution Action: Dilute sample or reduce injection volume. overload_issue->perform_dilution solution Peak Shape Improved perform_dilution->solution silanol_interaction Potential Silanol Interactions check_ph->silanol_interaction Yes check_column Is the column old or a guard column in use? check_ph->check_column No lower_ph Action: Lower mobile phase pH (e.g., add 0.1% formic acid). silanol_interaction->lower_ph lower_ph->solution column_degradation Column Degradation / Contamination check_column->column_degradation Yes check_column->solution No replace_column Action: Replace guard column or analytical column. column_degradation->replace_column replace_column->solution

Caption: A flowchart for troubleshooting peak tailing and broadening in HPLC.

References

Addressing matrix effects in LC-MS/MS analysis of Astragalin in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Astragalin in biological samples.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Ion Suppression: Co-eluting endogenous matrix components can compete with this compound for ionization, reducing its signal intensity. This is a common form of matrix effect.[1][2]

  • Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, gas flows, and temperature can lead to inefficient ionization of this compound.[3]

  • Analyte Degradation: this compound may be unstable in the biological matrix or during sample processing.[4][5]

  • Low Extraction Recovery: The sample preparation method may not be efficiently extracting this compound from the sample.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the response of this compound in a clean solvent to its response in a spiked blank matrix extract. A significant decrease in signal in the matrix indicates ion suppression.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): A simple and common first step. However, it may not remove all interfering phospholipids. Consider using plates with phospholipid removal capabilities.

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences. Optimization of the organic solvent and pH is crucial.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup by utilizing different sorbents (e.g., C18, mixed-mode). This can effectively remove interfering components.

  • Improve Chromatographic Separation:

    • Modify the gradient to better separate this compound from co-eluting matrix components.

    • Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.

  • Optimize MS Parameters:

    • Perform an infusion of an this compound standard to fine-tune ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage).

    • Optimize the collision energy to ensure the most intense and specific product ions are monitored.

  • Use an Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences the same matrix effects, providing accurate correction.

    • If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it behaves similarly to this compound. Quercetin has been used as an internal standard for this compound analysis.

  • Check Analyte Stability: Perform freeze-thaw and bench-top stability tests to ensure this compound is not degrading in the matrix under the experimental conditions.

Issue 2: Poor Peak Shape and Reproducibility

Possible Causes:

  • Matrix Overload: High concentrations of matrix components can interfere with the chromatography, leading to peak distortion.

  • Co-eluting Interferences: Compounds with similar properties to this compound can co-elute and affect peak shape.

  • Column Fouling: Accumulation of matrix components, especially phospholipids, on the analytical column can degrade performance.

Troubleshooting Steps:

  • Dilute the Sample Extract: A simple and often effective method to reduce the concentration of interfering matrix components. This can sometimes even improve the limit of detection if the matrix effect is severe.

  • Enhance Sample Cleanup: If dilution is not sufficient or compromises sensitivity, a more rigorous sample preparation method (e.g., switching from PPT to SPE) is necessary to remove more of the matrix.

  • Implement a Divert Valve: Use a divert valve to direct the early and late eluting, highly polar and non-polar matrix components to waste, preventing them from entering the mass spectrometer and fouling the ion source.

  • Optimize Chromatography:

    • Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent peak distortion.

    • Adjust the mobile phase composition, including additives like formic acid or ammonium formate, to improve peak shape.

  • Regular Column Maintenance: Use a guard column and implement a regular column washing procedure to remove accumulated matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In biological samples, these can be salts, lipids, proteins, and metabolites. For this compound analysis, this typically results in ion suppression , where the signal for this compound is reduced, leading to lower sensitivity and inaccurate quantification. Less commonly, ion enhancement can occur.

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A: The most common method is the post-extraction spike method . This involves comparing the peak area of this compound spiked into a blank, extracted biological matrix with the peak area of this compound in a neat (clean) solvent at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A: The "best" technique depends on the specific biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simplest method, but often provides the "dirtiest" extract, leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by changing the extraction solvent and pH.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences. It is often the preferred method when significant matrix effects are observed.

Q4: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A: Based on published methods, here are typical starting parameters. Optimization will be required for your specific instrument and application.

ParameterRecommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to elute this compound, followed by a high organic wash and re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion, though positive mode can also be effective.
MS/MS Transition m/z 447.1 → 285.1 (or similar, may vary slightly based on adducts and instrument calibration)

Q5: Is an internal standard necessary for accurate quantification of this compound?

A: Yes, using an internal standard (IS) is highly recommended to ensure accurate and precise quantification. An IS compensates for variability in sample preparation, injection volume, and matrix effects. A stable isotope-labeled (SIL) this compound is the gold standard. If unavailable, a structurally similar compound like Quercetin (m/z 301.1 → 151.1) has been successfully used.

Q6: My results are inconsistent between different sample lots. What could be the cause?

A: This variability is often due to differences in the composition of the biological matrix between lots or individuals, leading to varying degrees of matrix effects.

  • Solution: A robust sample preparation method that effectively removes a wide range of interferences is crucial. The use of a SIL internal standard is the most effective way to compensate for this sample-to-sample variation. Matrix-matched calibration curves, where standards are prepared in the same blank matrix as the samples, can also help mitigate this issue.

Experimental Protocols & Data

Protocol: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of this compound standard solution.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • Analysis: Inject both the spiked matrix sample and the neat solution into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q2.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for flavonoid analysis, including this compound.

ParameterTypical ValueReference
Extraction Recovery > 85%
Matrix Effect Can be significant, often showing >15% ion suppression if sample prep is not optimized.
Precision (CV%) < 15%
Accuracy (RE%) Within ± 15%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL in rat plasma

Visualizations

Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed evaluate_me Evaluate Matrix Effect (Post-Extraction Spike) start->evaluate_me me_present Significant Ion Suppression? evaluate_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes optimize_ms Optimize MS Parameters (Infusion) me_present->optimize_ms No optimize_chrom Improve Chromatographic Separation optimize_sp->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is end Signal Improved use_is->end check_stability Check Analyte Stability optimize_ms->check_stability check_stability->end

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Strategies to Mitigate Matrix Effects cluster_pre Pre-Analytical cluster_analytical Analytical center Matrix Effects (Ion Suppression/Enhancement) sample_prep Advanced Sample Prep (SPE, LLE) center->sample_prep dilution Sample Dilution center->dilution chromatography Chromatographic Separation center->chromatography internal_std Internal Standard (SIL-IS) center->internal_std calibration Matrix-Matched Calibration center->calibration

Caption: Key strategies to address and minimize matrix effects.

References

Scaling up the purification process of Astragalin for preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the purification of Astragalin for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound on a larger scale.

Question: Why is my this compound yield significantly lower after scaling up the extraction process?

Answer: Several factors can contribute to lower yields during scale-up. Ensure that the solvent-to-solid ratio is maintained proportionally to your lab-scale protocol. Inadequate mixing in larger vessels can lead to inefficient extraction; verify that your agitation or stirring method provides sufficient contact between the plant material and the solvent. Extraction time and temperature may also need to be re-optimized for larger volumes. For instance, conventional extraction of flavonoids from Justicia spicigera showed the highest yields at 70°C with an extraction time of 120 minutes. Finally, ensure the plant material is of consistent quality and powdered to a uniform particle size for optimal solvent penetration.

Question: I'm observing co-elution of impurities with my this compound peak during column chromatography. How can I improve separation?

Answer: Co-elution is a common challenge when scaling up chromatographic purification. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: A slight modification of your solvent system can significantly impact separation. For silica gel chromatography, a common mobile phase is a mixture of ethyl acetate, methanol, and water. Systematically adjust the ratios to increase polarity differences between this compound and the contaminating compounds.

  • Reduce the Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the total column packing weight, depending on the difficulty of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Sephadex LH-20 is effective for flavonoid purification and separates compounds based on molecular size and polarity.

  • Employ Gradient Elution: A stepwise or linear gradient elution, where the polarity of the mobile phase is gradually increased, can help resolve compounds that are closely eluted in an isocratic system.

Question: My purified this compound appears to be degrading during storage. What are the correct storage conditions?

Answer: this compound can be unstable, particularly in aqueous solutions. For long-term storage, it is crucial to keep the compound in a solid, dry form. Store the purified powder in an airtight container, preferably under an inert atmosphere (like nitrogen or argon), and at low temperatures (-20°C is recommended). Protect it from light, as flavonoids can be susceptible to photodegradation over time, although this compound itself shows relatively good photostability.

Question: The backpressure in my preparative HPLC column is excessively high after switching to a larger column. What could be the cause?

Answer: High backpressure during scale-up is often due to a few key issues:

  • Particulate Matter: Ensure your extract is thoroughly filtered before loading it onto the column. Use a 0.45 µm or smaller filter to remove any fine particulates that can clog the column frit.

  • Column Packing: If you are packing the column yourself, an unevenly packed bed can lead to high pressure. Ensure the resin is packed uniformly and to the correct density. Using commercially available, pre-packed columns can help ensure consistency and reproducibility from lab to production scale.

  • Flow Rate: While scaling up, the linear flow rate should be kept constant, which means the volumetric flow rate will increase with the column diameter. Ensure your pump and system are rated for the required flow rate and pressure. Exceeding the recommended flow rate for the column can cause a pressure spike.

Frequently Asked Questions (FAQs)

Q1: What are the most effective large-scale extraction methods for this compound?

A1: For large-scale production, methods like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction are often preferred over traditional methods like Soxhlet because they offer better efficiency, reduced solvent consumption, and shorter extraction times. Conventional reflux extraction with solvents such as ethanol or methanol is also a viable and commonly used method. For example, a 50% ethanol solution has been effectively used for conventional extraction. The choice depends on available equipment, desired throughput, and cost considerations.

Q2: Which chromatography resins are recommended for scaling up this compound purification?

A2: Silica gel is a standard and cost-effective choice for the initial purification steps of flavonoids like this compound. For subsequent polishing steps, Sephadex LH-20 is highly recommended. It is a gel filtration resin that effectively separates flavonoids and other polyphenols, and it has been used to isolate this compound from various plant extracts using eluents like methanol or methanol-water mixtures.

Q3: How can I monitor the purity of my fractions during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions. A typical TLC system for this compound uses a silica gel plate with a mobile phase such as chloroform–methyl alcohol–water (13:6:2) or ethyl acetate:methanol:water (15:1.25:1). Spots can be visualized under UV light (254 nm or 365 nm). For final purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the standard method.

Q4: What quantity and purity of this compound are typically required for preclinical studies?

A4: The quantity of this compound needed for preclinical studies can range from several grams to hundreds of grams, depending on the scope of the planned toxicology and efficacy studies. The FDA requires that the investigational agent be well-characterized and reasonably safe for initial clinical trials. This translates to a high purity requirement, typically >95%, to ensure that observed biological effects are attributable to this compound and not to impurities. Detailed information on dosing and toxicity levels must be provided from preclinical studies.

Q5: Are there any specific safety precautions to consider when handling the solvents required for large-scale purification?

A5: Yes. Scaling up involves handling large volumes of flammable and potentially toxic organic solvents like methanol, ethanol, and ethyl acetate. All procedures should be conducted in a well-ventilated area or a fume hood designed for large-scale work. Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. Ensure that all equipment is properly grounded to prevent static discharge, and have appropriate fire suppression systems readily available.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound

This protocol is a generalized method based on conventional solvent extraction.

  • Preparation: Mill the dried plant material (e.g., Astragali Radix) to a coarse powder (20

Managing variability in Astragalin content from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the variability of astragalin content from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound (kaempferol-3-O-glucoside) is a flavonoid found in a variety of plants. Some of the most common sources include the seeds of Cuscuta chinensis, leaves of Morus alba (white mulberry), roots of Astragalus membranaceus (Radix Astragali), leaves of Moringa oleifera, and flowers of Rhododendron mucronulatum. Cuscuta chinensis is noted for its particularly high this compound content, which can constitute 29–34% of the total phenolics.

Q2: What factors influence the variability of this compound content in plants?

The concentration of this compound in natural sources is highly variable and can be influenced by several factors:

  • Genetic Variation: Different genotypes or cultivars of the same plant species can exhibit significant variations in this compound content.

  • Plant Part: The concentration of this compound can differ between the leaves, flowers, stems, and roots of the same plant.

  • Harvesting Time and Season: The developmental stage of the plant and the time of year at which it is harvested can significantly impact this compound levels. For example, in Tetrastigma hemsleyanum, the total flavonoid content, including this compound, is highest from April to May.

  • Geographical Location and Environmental Conditions: Climatic factors such as temperature, precipitation, humidity, and sunshine duration play a crucial role in flavonoid biosynthesis and accumulation. Soil composition and altitude can also contribute to variability.

  • Post-Harvest Processing: The methods used for drying, storing, and processing the plant material can affect the stability and final concentration of this compound.

Q3: What is the general stability of this compound during extraction and storage?

This compound has been noted to have poor stability in aqueous solutions. Like many flavonoids, it is susceptible to degradation under certain conditions, such as high temperatures, extreme pH levels, and exposure to light and oxygen. This degradation can manifest as a color change in the extract, often turning brown due to the oxidation of phenolic hydroxyl groups.

Q4: What are the common methods for extracting this compound from plant materials?

Several methods are employed for this compound extraction, with the choice of method often depending on the plant matrix and the desired scale of extraction. Common techniques include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.

  • Reflux Extraction: This method uses heating to increase extraction efficiency, but care must be taken to avoid thermal degradation of this compound.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can reduce extraction time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Supercritical Fluid Extraction (SFE): A "green" technology that typically uses supercritical CO2, often with a co-solvent like ethanol, for extraction.

Q5: How is this compound typically quantified in a plant extract?

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of this compound. HPLC systems are commonly equipped with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector for enhanced sensitivity and specificity.

Q6: What are the known mechanisms of action for this compound?

This compound exhibits a range of biological activities, with its anti-inflammatory effects being extensively studied. It is known to modulate several key signaling pathways, including:

  • NF-κB Signaling Pathway: this compound can inhibit the activation of NF-κB, a key

Optimizing dosage and administration routes for in vivo Astragalin studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies involving Astragalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological activities?

This compound (Kaempferol 3-O-glucoside) is a natural flavonoid found in various edible and medicinal plants, including green tea seeds and persimmon leaves. It is recognized for a wide range of pharmacological properties, most notably its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. In vivo studies have shown its potential in treating diseases such as mastitis, ulcerative colitis, neuropathy, and respiratory diseases.

Q2: What is a typical starting dosage for this compound in rodent models?

Dosages in rodent models vary depending on the disease model and administration route. For anti-inflammatory effects, oral gavage dosages often range from 25 to 100 mg/kg in rats and mice. Intraperitoneal (IP) injections are typically lower, ranging from 10 to 60 mg/kg. For neuroprotective effects in rats, doses of 25 and 50 mg/kg have been shown to be effective. Researchers should always begin with a dose-response study to determine the optimal concentration for their specific model.

Q3: Which administration routes are commonly used and how do they compare?

The most common administration routes are oral gavage (p.o.) and intraperitoneal (i.p.) injection.

  • Oral Gavage (p.o.): This is a non-invasive route that mimics human oral consumption. However, this compound has relatively low oral bioavailability (around 20-30%), meaning a smaller fraction of the administered dose reaches systemic circulation.

  • Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism in the liver, generally leading to higher bioavailability compared to oral administration. It is often used to ensure a more direct and potent systemic effect.

Q4: How should this compound be prepared for in vivo administration? What are suitable vehicles?

This compound has poor water solubility. A common and effective vehicle for preparing a solution for both oral and IP administration is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to dissolve the this compound sequentially in the solvents and use sonication to ensure it is fully dissolved.

Q5: What is the pharmacokinetic profile of this compound?

After oral administration, this compound is absorbed and undergoes metabolism, primarily through glucuronidation and sulfation. It has a relatively short elimination half-life of 1 to 3 hours in humans. In rats, the time to maximum concentration (Tmax) has been reported to be around 0.39 hours, with an elimination half-life (T1/2) of approximately 0.31 hours, indicating rapid absorption and elimination. Its low oral bioavailability is a key factor to consider when designing experiments.

Q6: What are the key signaling pathways modulated by this compound?

This compound exerts its effects by modulating several critical signaling pathways. The most frequently cited is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, which is central to the inflammatory response. By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Other important pathways include the MAPK, PI3K/AKT, and Nrf2/ARE pathways, which are involved in cell growth, apoptosis, and oxidative stress responses.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect in my animal model.

  • Possible Cause 1: Insufficient Dosage. The administered dose may be too low to elicit a biological response.

    • Solution: Consult the dosage table below for ranges used in similar studies. Perform a dose-response experiment starting with a low dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 50-100 mg/kg) to find the optimal concentration for your model.

  • Possible Cause 2: Poor Bioavailability. If using oral gavage, the low absolute bioavailability of this compound (~20-30%) may prevent a sufficient amount of the compound from reaching the target tissue.

    • Solution: Consider switching to an administration route with higher bioavailability, such as intraperitoneal (IP) injection. If oral administration is necessary, ensure the vehicle is optimized for solubility and absorption.

  • Possible Cause 3: Ineffective Vehicle/Poor Solubility. this compound may not be fully dissolved in the vehicle, leading to inaccurate dosing and poor absorption.

    • Solution: Use a well-established multi-component vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Visually inspect the solution for any precipitate before administration and use sonication to aid dissolution.

Problem: My this compound solution is cloudy or precipitates out.

  • Possible Cause: Incorrect Solvent Order or Saturation. this compound's poor solubility requires a specific preparation method.

    • Solution: Follow the detailed protocol for vehicle preparation. Always dissolve the this compound powder in DMSO first before sequentially adding the other co-solvents (PEG300, Tween 80, and finally saline). Prepare the working solution fresh before each use to ensure stability.

**

Troubleshooting low cell viability in high-concentration Astragalin experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in high-concentration Astragalin experiments. This resource aims to help identify and resolve common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: The cytotoxic effects of this compound are cell-line dependent. It has demonstrated potent anticancer effects in various cancer cell lines, with IC50 values ranging from approximately 20 to 50 µM in kidney cancer cells and showing inhibitory effects on colon cancer cells at concentrations of 20, 40, and 80 μg/mL. However, it exhibits lower toxicity in normal cell lines, with a reported IC50 of 110 µM in normal kidney cells. It is crucial to determine the specific IC50 for your cell line of interest.

Q2: What is the primary mechanism of cell death induced by high concentrations of this compound?

A2: At high concentrations, this compound primarily induces apoptosis. This is often caspase-dependent and associated with an increased Bax:Bcl-2 ratio. It can also arrest the cell cycle, typically at the G0/G1 phase.

Q3: Is this compound soluble in standard cell culture media?

A3: this compound has limited aqueous solubility. It is common practice to dissolve it in a biocompatible solvent like dimethyl sulfoxide (DMSO) before preparing working concentrations in cell culture media.

Q4: Can the solvent used to dissolve this compound affect cell viability?

A4: Yes, the solvent, typically DMSO, can be toxic to cells at certain concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed at Expected Non-Toxic Concentrations

Possible Causes & Solutions

Possible CauseRecommended Solution
Inaccurate this compound Concentration - Verify the calculations for your stock and working solutions.- Ensure your pipettes are properly calibrated.
Precipitation of this compound - Visually inspect your stock and final dilutions for any precipitate before adding to cells.- Consider gentle vortexing or sonication of the stock solution before dilution.- Prepare fresh dilutions for each experiment.
Solvent Toxicity - Calculate the final percentage of your solvent (e.g., DMSO) in the cell culture medium. Ensure it is below toxic levels (typically <0.5% for DMSO).- Run a vehicle control with the solvent alone to assess its effect on cell viability.
Cell Seeding Density - Ensure a uniform and optimal cell seeding density. Over-confluent or under-confluent cultures can be more sensitive to treatment.
Contamination - Regularly check for signs of bacterial, fungal, or mycoplasma contamination, which can compromise cell health and increase sensitivity to compounds.
Problem 2: High Variability in Cell Viability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Solution
Uneven Compound Distribution - Ensure thorough mixing of the this compound solution into the culture medium in each well. Avoid direct pipetting of the concentrated compound onto the cells.
Inconsistent Cell Seeding - Thoroughly resuspend your cell stock before plating to ensure a uniform number of cells in each well.
Edge Effects in Multi-well Plates - To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium instead.
Interaction with Serum Proteins - Components in fetal bovine serum (FBS) can bind to flavonoids, potentially reducing their effective concentration. Using the same batch of FBS for a series of experiments can help reduce variability.

Experimental Protocols

General Protocol for Assessing Cell Viability using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. From this, create serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic across all treatments.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Duration of Treatment
A498Kidney Cancer20 - 50Not Specified
Caki-1Kidney Cancer20 - 50Not Specified
786-OKidney Cancer20 - 50Not Specified
Normal Kidney CellsNormal Kidney110Not Specified
HCT116Colon Cancer~42 (18.883 µg/ml)72 hours
SW-620Colon Cancer4.672 hours
U-251Glioblastoma37.672 hours
U-87MGGlioblastoma3.1272 hours
VeroMonkey Kidney174.372 hours

Note: IC50 values can vary based on experimental conditions.

Visualizations

Astragalin_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_culture Cell Culture Conditions cluster_assay Assay Optimization cluster_result Outcome Start Low Cell Viability Observed Concentration Verify this compound Concentration Start->Concentration Is concentration correct? Concentration->Start No, recalculate Solvent Check Solvent (DMSO) % Concentration->Solvent Yes Solvent->Start No, adjust Precipitate Inspect for Precipitate Solvent->Precipitate Is solvent % < 0.5? Precipitate->Start Density Optimize Seeding Density Precipitate->Density Is solution clear? Contamination Screen for Contamination Density->Contamination Mixing Ensure Uniform Mixing Contamination->Mixing EdgeEffect Mitigate Edge Effects Mixing->EdgeEffect Viability Improved & Reproducible Cell Viability EdgeEffect->Viability

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Moieties: Astragalin vs. Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for potent and safe anti-inflammatory agents, two flavonoids, Astragalin (Kaempferol-3-O-glucoside) and its aglycone, Quercetin, have garnered significant attention within the scientific community. This guide provides a comprehensive comparative analysis of their anti-inflammatory effects, drawing upon experimental data to elucidate their mechanisms of action and relative potencies. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel anti-inflammatory therapeutics.

Abstract

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Both this compound and Quercetin, naturally occurring flavonoids, have demonstrated promising anti-inflammatory properties. This comparative guide synthesizes available experimental data to objectively evaluate their performance in mitigating inflammatory responses. The analysis focuses on their effects on key inflammatory mediators and signaling pathways, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Comparative Efficacy in Inhibiting Inflammatory Mediators

This compound and Quercetin exert their anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators. The following tables summarize their inhibitory concentrations (IC50) for key markers of inflammation. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 (µM)Reference
This compoundRAW 264.7LPS~50
QuercetinBV-2LPS/IFN-γ~10-20
QuercetinJ774A.1LPS~20

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity/Expression

CompoundCell LineAssayIC50 (µM)Reference
This compoundRat modelIn vivoNot specified
QuercetinHT-29Protein expression~35
QuercetinBreast Cancer CellsmRNA/protein expressionDose-dependent suppression

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineInducerEffective Concentration (µM)Reference
This compoundTNF-α, IL-6, IL-1βRAW 264.7LPSDose-dependent
QuercetinTNF-αHuman PBMCPMA/Ca2+5-50
QuercetinIL-6Human NeutrophilsLPS40

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Both this compound and Quercetin mediate their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF

Efficacy of Astragalin compared to other natural flavonoids in antioxidant assays.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of astragalin's antioxidant performance against other natural flavonoids, supported by experimental data, reveals its moderate but distinct antioxidant capabilities. While not always the most potent scavenger of free radicals when directly compared to flavonoids like quercetin or rutin in certain assays, this compound's bioactivity is significant and warrants consideration in drug development and scientific research.

This guide provides a comprehensive overview of this compound's efficacy in key antioxidant assays—DPPH, ABTS, and ORAC—benchmarked against other well-known flavonoids. Detailed experimental protocols and a summary of the underlying molecular signaling pathways are also presented to provide a complete picture for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity in terms of Trolox equivalents (TE).

Below is a summary of the antioxidant activities of this compound and other selected flavonoids based on data from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
This compound >100>100Data not readily available
Quercetin 1.84 - 19.30.51 - 1.89~4.7
Kaempferol 5.320.85 - 3.70~2.0
Luteolin 2.10 - 13.20.59 - 17.3~3.1
Rutin 4.684.68~2.1
Apigenin >1000.82~1.3

Note: The IC50 values can vary significantly depending on the specific experimental setup. The data presented is a representative range from available literature.

From the available data, this compound exhibits weaker radical scavenging activity in DPPH and ABTS assays compared to its aglycone, kaempferol, and other prominent flavonoids like quercetin and luteolin. This is often attributed to the glycosylation at the 3-hydroxyl group, which can hinder the electron-donating capacity of the flavonoid. The ORAC value for this compound is not as widely reported in comparative studies, highlighting a gap in the current literature.

Experimental Methodologies

Accurate and reproducible data are paramount in scientific research. Below are detailed protocols for the three key antioxidant assays mentioned

Astragalin Shows Promise in Mitigating Brain Damage After Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research analysis highlights the therapeutic potential of Astragalin, a naturally occurring flavonoid, in reducing brain injury following an ischemic stroke. A comprehensive review of preclinical studies demonstrates that this compound significantly lessens neurological deficits and cell death in animal models of cerebral ischemia-reperfusion injury when compared to untreated control groups. These findings suggest a promising avenue for the development of new treatments for stroke patients.

Ischemic stroke, a leading cause of death and long-term disability worldwide, occurs when a blood clot obstructs an artery supplying blood to the brain. While reperfusion therapy to restore blood flow is critical, it can paradoxically trigger a cascade of secondary damage known as ischemia-reperfusion (I/R) injury, characterized by inflammation, oxidative stress, and programmed cell death (apoptosis). Current therapeutic options to prevent this secondary damage are limited.

This compound has emerged as a potential neuroprotective agent due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide provides a comparative analysis of the efficacy of this compound in a preclinical model of cerebral ischemia-reperfusion injury, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Vehicle Control in Cerebral I/R Injury

The therapeutic efficacy of this compound was evaluated in a rat model of middle cerebral artery occlusion (MCAO), a standard preclinical model that mimics ischemic stroke in humans. The data presented below summarizes the key findings from these studies, comparing the outcomes in animals treated with this compound to those receiving a vehicle control.

Parameter AssessedVehicle Control Group (I/R Injury)This compound-Treated Group (I/R Injury)Percentage Improvement with this compound
Neurological Deficit Score Significantly elevated neurological deficitsDose-dependent reduction in neurological deficitsUp to 50% improvement
Cerebral Infarct Volume (%) Large area of brain tissue damageDose-dependent decrease in infarct volumeUp to 45% reduction
Neuronal Apoptosis (TUNEL assay) High number of apoptotic brain cellsSignificant, dose-dependent reduction in apoptotic cellsSignificant reduction
Brain Edema Significant swelling of brain tissueReduction in brain edemaData suggests improvement
Oxidative Stress Markers (MDA levels) Markedly increased levels of malondialdehyde (MDA)Dose-dependent decrease in MDA levelsSignificant reduction
Antioxidant Enzyme Activity (SOD, GSH-Px) Significantly reduced activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)Increased activity of SOD and GSH-PxRestoration towards normal levels
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Elevated levels of inflammatory markersSignificant reduction in pro-inflammatory cytokinesSignificant reduction
Key Signaling Protein Modulation Increased expression/activation of NF-κB, COX-2, Bax, Cleaved Caspase-3Decreased expression/activation of NF-κB, COX-2, Bax, Cleaved Caspase-3; Increased expression of Bcl-2, Nrf2, HO-1Modulation of key inflammatory and apoptotic pathways

Delving into the Mechanism: How this compound Protects the Brain

This compound exerts its neuroprotective effects by modulating multiple signaling pathways involved in the pathophysiology of ischemia-reperfusion injury. The primary mechanisms include the suppression of inflammatory responses, reduction of oxidative stress, and inhibition of apoptosis

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astragalin
Reactant of Route 2
Astragalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。